B8R 20-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C44H65N9O15 |
|---|---|
Poids moléculaire |
960.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H65N9O15/c1-23(2)36(44(67)68)53-42(65)33(22-55)51-38(61)29(16-17-34(58)59)48-40(63)30(19-25-9-5-4-6-10-25)49-37(60)28(11-7-8-18-45)47-39(62)31(20-26-12-14-27(57)15-13-26)50-41(64)32(21-54)52-43(66)35(46)24(3)56/h4-6,9-10,12-15,23-24,28-33,35-36,54-57H,7-8,11,16-22,45-46H2,1-3H3,(H,47,62)(H,48,63)(H,49,60)(H,50,64)(H,51,61)(H,52,66)(H,53,65)(H,58,59)(H,67,68)/t24-,28+,29+,30+,31+,32+,33+,35+,36+/m1/s1 |
Clé InChI |
OKJGSFNDSWKVMF-RWALMOLHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the B8R 20-27 Peptide: Sequence, Function, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide is a well-characterized, immunodominant epitope derived from the B8R protein of the vaccinia virus (VV). This guide provides a comprehensive overview of its amino acid sequence, its critical role in cellular immunity, and detailed methodologies for its application in research and therapeutic development. The B8R protein itself functions as a soluble interferon-gamma (IFN-γ) receptor homolog, effectively neutralizing the antiviral activity of IFN-γ, thereby dampening the host immune response.[1][2][3] The this compound peptide fragment, however, is primarily recognized for its potent ability to elicit a robust CD8+ T cell response, making it an invaluable tool in the study of immunology and the development of novel vaccine strategies.
Peptide Sequence and Properties
The this compound peptide is an octapeptide with the following amino acid sequence:
This specific sequence is recognized by the murine major histocompatibility complex (MHC) class I molecule H-2 Kb.[4] The binding of the this compound peptide to H-2 Kb on the surface of antigen-presenting cells (APCs) is the initial step in the activation of this compound-specific CD8+ T cells.
Core Function: Elicitation of a CD8+ T Cell Response
The primary and most studied function of the this compound peptide is its role as a potent activator of the cellular immune system. When presented by H-2 Kb molecules on infected cells or professional APCs, it is recognized by the T cell receptor (TCR) of specific CD8+ cytotoxic T lymphocytes (CTLs). This recognition triggers the activation, proliferation, and differentiation of these CTLs, which are then capable of identifying and eliminating vaccinia virus-infected cells.
The immunodominance of the this compound epitope means that a significant fraction of the total CD8+ T cell response to vaccinia virus infection is directed against this single peptide.[5] This makes it a crucial target for understanding the dynamics of antiviral immunity and a valuable component in the design of subunit vaccines.
Quantitative Data Summary
The following table summarizes key quantitative data related to the this compound peptide's immunogenicity. It is important to note that specific values can vary depending on the experimental model, conditions, and assays used.
| Parameter | Value | Species/Cell Line | Assay | Reference |
| CD8+ T Cell Response (Acute Infection) | ||||
| % of Splenic CD8+ T cells | ~11.5% | C57BL/6 Mice | Intracellular Cytokine Staining (ICS) | [6] |
| % of Splenic CD8+ T cells | 10-15% | C57BL/6 Mice | Intracellular Cytokine Staining (ICS) | [5] |
| CD8+ T Cell Response (Memory Phase) | ||||
| % of Splenic CD8+ T cells | Varies with immunization strategy | C57BL/6 Mice | Pentamer Staining & ICS | [7] |
| Peptide Immunization | ||||
| Fold increase in B8R-specific CD8+ T cells in skin | ~50-fold after 3 rounds of peptide challenge | C57BL/6 Mice | Flow Cytometry | [8] |
Experimental Protocols
Detailed methodologies for key experiments involving the this compound peptide are provided below. These protocols are synthesized from multiple sources and should be adapted based on specific laboratory conditions and reagents.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is designed to quantify the frequency of this compound-specific, IFN-γ-producing CD8+ T cells from the spleens of vaccinia virus-infected or peptide-immunized mice.
Materials:
-
Single-cell suspension of splenocytes
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
This compound peptide (TSYKFESV)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-mouse CD8, anti-mouse IFN-γ
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control mice. Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Plate 1 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition: Add Brefeldin A (e.g., GolgiPlug) or Monensin (e.g., GolgiStop) to all wells according to the manufacturer's instructions. This traps cytokines intracellularly.
-
Incubation: Incubate for an additional 4-6 hours at 37°C in a 5% CO2 incubator.
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing Fc block and incubate for 10-15 minutes at 4°C.
-
Add fluorochrome-conjugated anti-mouse CD8 antibody and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing fluorochrome-conjugated anti-mouse IFN-γ antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of IFN-γ+ cells within the CD8+ T cell population.[9][10][11]
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This assay quantifies the number of this compound-specific, IFN-γ-secreting cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Single-cell suspension of splenocytes or PBMCs
-
This compound peptide
-
Complete RPMI-1640 medium
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Wash buffer (PBS with 0.05% Tween-20)
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Cell Plating:
-
Wash the plate with sterile PBS.
-
Prepare a serial dilution of splenocytes or PBMCs.
-
Add cells to the wells, typically ranging from 1 x 10^5 to 5 x 10^5 cells per well.
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative (no peptide) and positive (e.g., mitogen) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plate extensively with wash buffer to remove cells.
-
Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the appropriate substrate.
-
-
Spot Development: Allow spots to develop until they are clearly visible. Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.[12][13]
Visualizations
Signaling Pathway: this compound Peptide Presentation and CD8+ T Cell Activation
Caption: MHC-I presentation of this compound and subsequent CD8+ T cell activation.
Experimental Workflow: Quantifying this compound Specific T Cell Response
Caption: Workflow for assessing this compound-specific T cell responses.
References
- 1. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 5. rupress.org [rupress.org]
- 6. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ohsu.edu [ohsu.edu]
- 9. journals.asm.org [journals.asm.org]
- 10. anilocus.com [anilocus.com]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. mabtech.com [mabtech.com]
B8R Protein: An In-depth Technical Guide to a Viral Interferon-γ Receptor Homolog
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R protein, encoded by the B8R gene of the vaccinia virus, is a secreted glycoprotein (B1211001) that functions as a potent antagonist of the host's interferon-gamma (IFN-γ) signaling pathway. By acting as a decoy receptor, the B8R protein binds to and neutralizes IFN-γ, thereby enabling the virus to evade the host's innate and adaptive immune responses. This technical guide provides a comprehensive overview of the B8R protein, including its structure, mechanism of action, quantitative binding data, and detailed experimental protocols for its study.
Core Concepts
The B8R protein is a key virulence factor for vaccinia virus and other orthopoxviruses. It is a secreted homodimer that shares amino acid similarity with the extracellular domain of the cellular IFN-γ receptor (IFN-γR). This structural mimicry allows it to bind to IFN-γ from a broad range of species with high affinity, effectively preventing the cytokine from interacting with its natural receptor on the surface of host cells and initiating a downstream antiviral response.
Mechanism of Action
The primary mechanism of action of the B8R protein is the sequestration of IFN-γ. Upon secretion from infected cells, B8R binds to IFN-γ in the extracellular space. This interaction prevents IFN-γ from binding to the IFN-γ receptor complex (IFNGR1 and IFNGR2) on the surface of immune cells. Consequently, the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is not activated, leading to a suppression of the host's antiviral state. Specifically, the phosphorylation of STAT1, its dimerization, and subsequent translocation to the nucleus to activate the transcription of interferon-stimulated genes (ISGs) are all inhibited.
Recent structural studies of a highly homologous protein from ectromelia virus suggest that the viral IFN-γ binding protein forms a tetramer, and this quaternary structure is critical for its high-affinity binding and potent neutralization of IFN-γ.
Quantitative Data
The binding affinity of the B8R protein to IFN-γ from various species has been determined using several methods, including Scatchard analysis and surface plasmon resonance. The available quantitative data are summarized in the table below.
| Species | Ligand | Method | Binding Affinity (Kd) | Efficacy (ED50) | Reference |
| Chicken | IFN-γ | Scatchard Analysis | ~0.5 nM | - | [1] |
| Human | IFN-γ | Viral Resistance Assay | - | 0.5 - 3 ng/mL | [2] |
| Mouse | IFN-γ | Surface Plasmon Resonance | Low Affinity | - | [2][3] |
| Human | IFN-γ | Surface Plasmon Resonance | Data indicates determination, but specific values are not provided in the abstract. | - | [3] |
| Rat | IFN-γ | Neutralization Assay | Binds and neutralizes | - | [2][4] |
| Rabbit | IFN-γ | Neutralization Assay | Binds and neutralizes | - | [5] |
| Bovine | IFN-γ | Neutralization Assay | Binds and neutralizes | - | [2] |
Signaling Pathway
The B8R protein antagonizes the canonical IFN-γ signaling pathway, which is crucial for establishing an antiviral state in host cells. The following diagram illustrates this pathway and the point of intervention by the B8R protein.
References
- 1. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
The Discovery and Characterization of the Immunodominant Epitope B8R 20-27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and immunological significance of the B8R 20-27 epitope, an immunodominant CD8+ T cell determinant from the vaccinia virus (VACV). This epitope has been a focal point in understanding poxvirus immunity and serves as a critical benchmark for the development of smallpox vaccines and T-cell-based immunotherapies.
Introduction
The this compound epitope, with the amino acid sequence TSYKFESV, is a well-characterized H-2Kb-restricted epitope derived from the B8R protein of vaccinia virus.[1][2] The B8R protein is a secreted homolog of the gamma interferon (IFN-γ) receptor, which neutralizes the antiviral activity of host IFN-γ, thus playing a role in viral immune evasion.[2][3] The discovery that a significant portion of the anti-VACV CD8+ T cell response targets this single epitope has profound implications for vaccine design and our understanding of immunodominance hierarchies.
Quantitative Immunological Data
The immunodominance of this compound has been quantified across numerous studies, consistently demonstrating its high immunogenicity in C57BL/6 mice. The following tables summarize key quantitative findings related to the T-cell response, protective efficacy, and MHC binding affinity of this epitope.
| Parameter | Value | Experimental Context | Reference |
| CD8+ T Cell Response (Spleen) | 10-15% of total splenic CD8+ T cells | 7 days post-intraperitoneal VACV infection | [4] |
| >25% of total VACV-specific CD8+ T cell response | Acute VACV infection | [4] | |
| ~8.5% of splenic TCD8+ | 7 days post-intravenous VACV infection | [5] | |
| ~11.5% of splenic CD8+ T cells | 8 days post-vaccinia infection | [6] | |
| CD8+ T Cell Response (Dermal Infection) | >50% of VACV-specific CD8+ T cells | Dermal scarification with VACV | [4] |
| Protective Efficacy | 89% survival | Peptide-immunized mice challenged with lethal intranasal VACV | [7] |
| Significant, but incomplete protection | Immunization with this compound pulsed dendritic cells followed by lethal ECTV challenge | [4] |
Experimental Protocols
The characterization of the this compound epitope has relied on a suite of established immunological assays. Detailed below are the methodologies for key experiments cited in the literature.
Intracellular Cytokine Staining (ICS) for T-Cell Response Quantification
This assay is used to measure the frequency of antigen-specific T cells based on their production of cytokines, such as IFN-γ, upon stimulation.
-
Cell Preparation: Splenocytes are harvested from VACV-infected or peptide-immunized mice. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI-10% FCS medium.[8]
-
Peptide Stimulation: Splenocytes are incubated with the this compound peptide (TSYKFESV) at a concentration of 1 µg/ml. A negative control (no peptide) and a positive control (e.g., a mitogen) are included. A protein transport inhibitor, such as GolgiPlug (containing brefeldin A), is added to block cytokine secretion.[8]
-
Incubation: Cells are incubated for 5-6 hours at 37°C in a 5% CO2 incubator.[8]
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD8α and CD4.[8]
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow intracellular antibodies to access their targets.
-
Intracellular Staining: Permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.[9]
-
Flow Cytometry Analysis: The frequency of IFN-γ-producing CD8+ T cells is determined by flow cytometry.[8][9]
MHC Class I Binding Assay
This assay quantifies the binding affinity of a peptide to a specific MHC class I molecule.
-
Principle: The assay is based on the inhibition of binding of a radiolabeled standard peptide to purified, soluble MHC class I molecules by the test peptide (this compound).[4]
-
Reagents: Purified soluble H-2Kb molecules, human β2-microglobulin, a high-affinity radiolabeled standard peptide for H-2Kb, and the this compound test peptide are required.[4]
-
Incubation: A constant amount of purified H-2Kb molecules and radiolabeled peptide are co-incubated with varying concentrations of the this compound peptide in the presence of β2-microglobulin and protease inhibitors.[4]
-
Separation: The MHC-peptide complexes are separated from the free peptide.
-
Quantification: The amount of bound radiolabeled peptide is measured. The concentration of the this compound peptide that inhibits 50% of the binding of the radiolabeled standard peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
In Vivo Protection Studies
These experiments assess the ability of immunization with the this compound epitope to protect against a lethal viral challenge.
-
Immunization: C57BL/6 mice are immunized with the this compound peptide. This can be done by various methods, including subcutaneous injection of the peptide emulsified in an adjuvant (e.g., Incomplete Freund's Adjuvant) or adoptive transfer of dendritic cells pulsed with the peptide.[5][7]
-
Challenge: After a specified period (e.g., 14 days), immunized mice and a control group (e.g., immunized with an irrelevant peptide or PBS) are challenged with a lethal dose of a relevant virus, such as vaccinia virus (VACV) or ectromelia virus (ECTV), via an appropriate route (e.g., intranasal).[4][7]
-
Monitoring: Mice are monitored daily for weight loss and survival.[7]
-
Endpoint: The experiment is concluded when predefined endpoints are reached (e.g., significant weight loss or mortality in the control group). Protective efficacy is determined by comparing the survival rates and weight loss between the this compound immunized group and the control group.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and mechanism of action of the this compound epitope.
Caption: Experimental Workflow for the Discovery of the this compound Epitope.
Caption: Antigen Processing and Presentation Pathway for this compound.
Conclusion
The discovery and detailed characterization of the this compound epitope have been instrumental in advancing our knowledge of T-cell responses to poxviruses. It serves as a powerful tool for benchmarking vaccine-induced immunity and for the development of novel immunotherapeutic strategies. The data and protocols summarized in this guide provide a valuable resource for researchers and professionals in the fields of immunology, virology, and drug development. The consistent and robust immunodominance of this compound in the C57BL/6 mouse model ensures its continued relevance as a cornerstone of poxvirus immunology research.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. academic.oup.com [academic.oup.com]
- 3. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 4. rupress.org [rupress.org]
- 5. academic.oup.com [academic.oup.com]
- 6. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 7. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
The Discovery and Origins of the TSYKFESV Peptide: A Technical Guide
An in-depth examination of the identification and characterization of the immunodominant vaccinia virus-derived peptide, TSYKFESV, a key epitope in the study of cellular immunity to poxviruses.
Abstract
The TSYKFESV peptide is a critical tool for researchers studying T-cell mediated immunity, particularly in the context of poxvirus infections and vaccine development. This technical guide provides a comprehensive overview of the origin and discovery of this immunodominant CD8+ T-cell epitope. Derived from the B8R protein of the Western Reserve strain of vaccinia virus, TSYKFESV was identified through a systematic, genome-wide screening approach. This document details the experimental protocols employed in its discovery, presents the quantitative data that established its immunodominance, and illustrates the key experimental and biological pathways involved. This guide is intended for researchers, scientists, and drug development professionals working in immunology, virology, and vaccine research.
Introduction
The study of immunodominant epitopes is fundamental to understanding the adaptive immune response to pathogens and for the rational design of vaccines and immunotherapies. The TSYKFESV peptide, corresponding to amino acids 20-27 of the vaccinia virus (VV) B8R protein, represents a significant discovery in the field of poxvirus immunology.[1] The B8R protein itself is a soluble interferon-gamma (IFN-γ) receptor homolog that acts as a virulence factor by neutralizing the host's IFN-γ response. The identification of a highly immunogenic peptide from this viral immune evasion protein underscores the complex interplay between viral pathogenesis and host immunity.
This guide will provide a detailed account of the seminal research that led to the identification of TSYKFESV as a major target of the CD8+ T-cell response in the C57BL/6 mouse model, a cornerstone of immunological research.
Origin and Characteristics of the TSYKFESV Peptide
The TSYKFESV peptide is an octapeptide with the sequence Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic acid-Serine-Valine. It is derived from the B8R protein of the vaccinia virus, specifically the Western Reserve strain. The B8R protein is a secreted virulence factor that mimics the host's IFN-γ receptor, thereby sequestering IFN-γ and dampening the antiviral immune response.
Table 1: TSYKFESV Peptide - Key Characteristics
| Characteristic | Description |
| Sequence | TSYKFESV |
| Source Organism | Vaccinia Virus (Strain: Western Reserve) |
| Source Protein | B8R (Soluble Interferon-gamma Receptor Homolog) |
| Amino Acid Position | 20-27 |
| MHC Restriction | H-2Kb |
| Responding Cell Type | CD8+ T-lymphocytes |
| Immunological Significance | Immunodominant epitope in C57BL/6 mice |
Discovery of the TSYKFESV Peptide: A Genome-Wide Approach
The TSYKFESV peptide was discovered as part of a comprehensive effort to map the CD8+ T-cell epitopes of vaccinia virus in C57BL/6 mice, as detailed in the seminal 2005 paper by Tscharke et al. in the Journal of Experimental Medicine.[1] This research utilized a vaccinia virus expression library to systematically screen for viral proteins that could stimulate a CD8+ T-cell response.
Experimental Workflow for Epitope Discovery
The researchers employed a multi-step process to identify novel T-cell epitopes from vaccinia virus. This workflow is depicted in the diagram below.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Tscharke et al. (2005) and represent the key experimental steps in the identification of the TSYKFESV peptide.
3.2.1. Vaccinia Virus Expression Library Screening
-
Generation of Vaccinia Virus ORF Expression Library:
-
258 potential Open Reading Frames (ORFs) were predicted from the vaccinia virus (strain WR) genome.
-
Each ORF was amplified by PCR and cloned into an expression vector.
-
-
Cell Transfection and Co-culture:
-
Human embryonic kidney 293 cells engineered to express the murine MHC class I molecule H-2Kb (293-Kb cells) were used as antigen-presenting cells (APCs).
-
293-Kb cells were individually transfected with plasmids from the ORF expression library.
-
Splenocytes were harvested from C57BL/6 mice 7 days after intraperitoneal infection with vaccinia virus.
-
Transfected 293-Kb cells were co-cultured with the splenocytes from infected mice.
-
-
Identification of Antigenic ORFs:
-
The activation of vaccinia virus-specific CD8+ T-cells was detected by intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ) using flow cytometry.
-
ORFs that induced a significant IFN-γ response were identified as "hits". The B8R ORF was one of the five antigenic ORFs discovered.[1]
-
3.2.2. Epitope Mapping and Validation
-
In Silico Peptide Prediction:
-
The amino acid sequences of the hit ORFs were analyzed using algorithms to predict potential 8-10 amino acid peptides that would bind to the H-2Kb molecule.
-
-
Peptide Synthesis:
-
Candidate peptides, including TSYKFESV from the B8R protein, were chemically synthesized.
-
-
Ex Vivo T-cell Assays:
-
Splenocytes from vaccinia virus-infected C57BL/6 mice were stimulated ex vivo with the synthetic peptides.
-
The frequency of IFN-γ secreting, peptide-specific CD8+ T-cells was quantified using an Enzyme-Linked Immunospot (ELISPOT) assay and intracellular cytokine staining (ICS).
-
Quantitative Analysis of Immunodominance
The study by Tscharke et al. (2005) not only identified the TSYKFESV peptide but also quantified its significant contribution to the total CD8+ T-cell response against vaccinia virus in C57BL/6 mice, establishing it as the immunodominant epitope.
Table 2: Immunodominance Hierarchy of Vaccinia Virus CD8+ T-cell Epitopes in C57BL/6 Mice
| Epitope | Source Protein | Sequence | MHC Restriction | Mean % of Total CD8+ T-cell Response (Intraperitoneal Infection) |
| B8R20-27 | B8R | TSYKFESV | H-2Kb | >25% |
| A42R88-96 | A42R | YLSYFFVVF | H-2Db | Subdominant |
| K3L6-15 | K3L | YSLDNAGDVI | H-2Db | Subdominant |
| A47L138-146 | A47L | IGMFNLTFI | H-2Kb | Subdominant |
| A19L47-55 | A19L | VSLDYINTM | H-2Kb | Subdominant |
Data adapted from Tscharke et al., 2005.[1] The study notes that the B8R20-27 epitope alone stimulates >25% of the total response, with the five identified determinants collectively accounting for up to 40% of the total response.
Biological Context: The T-Cell Receptor Signaling Pathway
The recognition of the TSYKFESV peptide by a CD8+ T-cell initiates a complex intracellular signaling cascade that leads to the activation of the T-cell and the execution of its effector functions, such as the killing of infected cells and the secretion of cytokines like IFN-γ. This process is initiated by the interaction of the T-cell receptor (TCR) with the peptide-MHC (pMHC) complex on the surface of an infected cell.
Conclusion
The discovery of the TSYKFESV peptide was a landmark in the study of T-cell responses to poxviruses, made possible by a systematic and high-throughput screening approach. As the immunodominant epitope in the widely used C57BL/6 mouse model, TSYKFESV continues to be an invaluable tool for dissecting the mechanisms of cellular immunity, evaluating vaccine efficacy, and developing novel immunotherapies. This technical guide has provided a detailed overview of its origin, the experimental methodologies that led to its discovery, the quantitative data supporting its immunodominance, and the biological pathways it activates. This foundational knowledge is crucial for researchers and developers in the ongoing efforts to combat infectious diseases.
References
The Dual Role of Poxvirus B8R Protein in Immune Evasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B8R protein of poxviruses, particularly vaccinia virus, represents a fascinating example of the complex interplay between a virus and its host's immune system. This document provides an in-depth technical examination of the B8R protein, focusing on its core function as a secreted interferon-gamma (IFN-γ) decoy receptor and the paradoxical role of its 20-27 amino acid region as an immunodominant T-cell target. We will explore the biochemical interactions, the host signaling pathways targeted, and the experimental methodologies used to elucidate these functions. This guide is intended to serve as a comprehensive resource for researchers in virology, immunology, and therapeutic development.
Introduction: The B8R Protein
Poxviruses have evolved a sophisticated arsenal (B13267) of immunomodulatory proteins to counteract host defenses.[1][2] Among these is the product of the B8R gene, a secreted glycoprotein (B1211001) that is a structural homolog of the extracellular domain of the cellular IFN-γ receptor.[1][3][4] The primary function of the B8R protein is to act as a high-affinity decoy receptor. It is secreted from infected cells and binds to host IFN-γ, a critical cytokine in the antiviral immune response.[5] This sequestration prevents IFN-γ from binding to its natural receptors on immune cells, thereby neutralizing its biological activities and allowing the virus to evade a key aspect of the host's immune surveillance.[1][3][5] The B8R protein exists as a homodimer, which is thought to enhance its efficiency in binding and inhibiting IFN-γ in solution.[3]
Interestingly, while the B8R protein as a whole is a tool for immune evasion, a specific segment, the amino acid region 20-27 (sequence: TSYKFESV), has been identified as a major target of the host immune response in certain models.[6] In C57BL/6 mice infected with vaccinia virus, the B8R20-27 peptide is the immunodominant epitope for CD8+ T-cell responses.[7] This creates a duality where the virus presents a potent immune evasion protein that itself contains a highly visible target for cytotoxic T-lymphocytes (CTLs).
Quantitative Data
The interaction between the B8R protein and IFN-γ, as well as the host's response to the B8R20-27 epitope, has been quantified through various experimental approaches.
Table 1: B8R Protein-Ligand Binding Affinity and Inhibitory Concentration
| Viral Protein | Ligand (Species) | Method | Affinity Constant (Kd) | Effective Dose (ED₅₀) | Reference |
| Vaccinia Virus B8R | Chicken IFN-γ | Scatchard Analysis | ~0.5 nM | Not Reported | [8] |
| Vaccinia Virus B8R | Human IFN-γ | Surface Plasmon Resonance | High Affinity (Specific value not cited) | Not Reported | [3] |
| Vaccinia Virus B8R | Murine IFN-γ | Surface Plasmon Resonance | Low Affinity (Specific value not cited) | Not Reported | [3] |
Note: While the affinity constants for human and murine IFN-γ have been determined by surface plasmon resonance, the specific Kd values were not available in the reviewed literature. It is consistently reported that the affinity for human IFN-γ is high, while it is minimal for murine IFN-γ.[1][3][4]
Table 2: CD8+ T-Cell Response to B8R20-27 Epitope in C57BL/6 Mice
| Infection/Immunization | Time Point | Site | % of CD8+ T-cells responding to B8R₂₀₋₂₇ | Measurement Method | Reference |
| Vaccinia Virus (i.p.) | Day 7 | Spleen | 10-15% | Intracellular Cytokine Staining (ICS) | [7] |
| Ectromelia Virus (WT) | Day 8 | Spleen | 4.1% | Intracellular Cytokine Staining (ICS) | [6] |
| Vaccinia Virus (Dermal Scarification) | Acute Phase | Spleen | >50% | Intracellular Cytokine Staining (ICS) | [7] |
Signaling Pathways and Experimental Workflows
B8R-Mediated Inhibition of IFN-γ Signaling
The B8R protein functions extracellularly to inhibit the canonical JAK-STAT signaling pathway initiated by IFN-γ. By binding to IFN-γ, B8R prevents the cytokine from engaging with the IFN-γ receptor complex (IFNGR1/IFNGR2) on the cell surface. This blockage prevents the subsequent activation of Janus kinases (JAK1 and JAK2) and the phosphorylation and dimerization of the Signal Transducer and Activator of Transcription 1 (STAT1). Consequently, STAT1 cannot translocate to the nucleus to induce the expression of numerous interferon-stimulated genes (ISGs) that are crucial for establishing an antiviral state.
Caption: B8R-mediated interception of IFN-γ signaling.
Experimental Workflow: Quantifying B8R20-27-Specific CD8+ T-Cell Response
A common workflow to measure the cellular immune response to the B8R20-27 epitope involves infecting mice, isolating splenocytes, and then performing an Intracellular Cytokine Staining (ICS) assay to identify IFN-γ producing CD8+ T-cells upon peptide re-stimulation.
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Detailed Experimental Protocols
Protocol: Recombinant B8R Protein Expression and Purification
This protocol describes a general method for producing soluble B8R protein, for instance, using a baculovirus expression system or a mammalian expression system for proper glycosylation.
Objective: To produce and purify soluble, active B8R protein for use in binding and neutralization assays.
Materials:
-
Recombinant plasmid containing the B8R open reading frame (encoding the soluble portion) with a purification tag (e.g., 6x-His).
-
CHO (Chinese Hamster Ovary) cells for mammalian expression.[5]
-
Appropriate cell culture medium and transfection reagents.
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column.
-
Wash Buffer (e.g., PBS with 20 mM imidazole, pH 7.4).
-
Elution Buffer (e.g., PBS with 250 mM imidazole, pH 7.4).
-
Dialysis tubing and buffer (e.g., PBS, pH 7.4).
-
Protein concentration system (e.g., centrifugal filters).
-
SDS-PAGE and Western Blot reagents.
Procedure:
-
Transfection: Transfect CHO cells with the B8R expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Culture the transfected cells for 48-72 hours. Since B8R is a secreted protein, the protein of interest will be in the culture supernatant.
-
Harvest: Collect the cell culture supernatant. Centrifuge at 3,000 x g for 15 minutes to pellet cells and debris. Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Affinity Chromatography: a. Equilibrate the Ni-NTA column with Wash Buffer. b. Load the clarified supernatant onto the column. c. Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the His-tagged B8R protein with Elution Buffer. Collect fractions.
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing the purified B8R protein. Pool the purest fractions.
-
Dialysis and Concentration: a. Dialyze the pooled fractions against PBS (pH 7.4) overnight at 4°C to remove imidazole. b. Concentrate the dialyzed protein using a centrifugal filter device to the desired concentration.
-
Validation: Confirm the identity and purity of the B8R protein by Western Blot using an anti-His-tag antibody. Assess the biological activity using an IFN-γ neutralization assay.
Protocol: In Vivo Cytotoxic T-Lymphocyte (CTL) Assay
This protocol is used to measure the cytotoxic activity of B8R20-27-specific CD8+ T-cells generated in vivo.
Objective: To quantify the specific killing of target cells pulsed with the B8R20-27 peptide by CTLs from a vaccinia virus-immunized mouse.
Materials:
-
Vaccinia virus-immunized C57BL/6 mouse (effector source).
-
Naïve C57BL/6 mouse (source of splenocytes for target cells).
-
B8R20-27 peptide (TSYKFESV).
-
Irrelevant control peptide (e.g., from ovalbumin, SIINFEKL).
-
Fluorescent dyes: CFSE (high and low concentrations) or similar cell proliferation dyes.
-
RPMI 1640 medium, FBS, Penicillin-Streptomycin.
-
Red Blood Cell Lysis Buffer.
-
Flow cytometer.
Procedure:
-
Preparation of Target Cells: a. Harvest spleens from a naïve C57BL/6 mouse and prepare a single-cell suspension. Lyse red blood cells. b. Split the splenocyte population into three groups. c. Target Population: Pulse one group with 1 µM B8R20-27 peptide for 1 hour at 37°C. d. Control Population: Pulse a second group with 1 µM of an irrelevant control peptide. e. Reference Population: Leave the third group unpulsed.
-
Fluorescent Labeling: a. Wash the peptide-pulsed and unpulsed cells. b. Label the Target Population (B8R20-27 pulsed) with a high concentration of CFSE (e.g., 2.5 µM). c. Label the Control Population (irrelevant peptide) with a medium concentration of CFSE (e.g., 0.5 µM). d. Label the Reference Population (unpulsed) with a low concentration of CFSE (e.g., 0.05 µM).
-
Injection: a. Mix equal numbers of the three labeled cell populations. b. Inject the mixed cell population (e.g., 10-20 million total cells) intravenously into a vaccinia virus-immunized mouse. c. As a control, inject an identical mix into a naïve mouse.
-
In Vivo Killing: Allow 4-18 hours for in vivo killing to occur.
-
Analysis: a. Harvest spleens from the recipient mice and prepare single-cell suspensions. b. Analyze the splenocytes by flow cytometry, gating on the CFSE-labeled populations. c. Calculate the percent specific lysis using the following formula: % Specific Lysis = (1 - [(% Target Cells in Immunized / % Reference Cells in Immunized) / (% Target Cells in Naïve / % Reference Cells in Naïve)]) x 100
Conclusion
The vaccinia virus B8R protein is a potent immune evasion molecule that effectively neutralizes IFN-γ across a broad range of species. Its function as a decoy receptor is a clear example of viral adaptation to host immune pressure. However, the presence of the immunodominant B8R20-27 CD8+ T-cell epitope within this protein highlights the dynamic nature of host-pathogen co-evolution. This duality makes the B8R protein a compelling subject for study, offering insights into viral pathogenesis, T-cell immunology, and the rational design of attenuated viral vectors for vaccines and oncolytic therapies. Further research into the structural basis of B8R's interaction with IFN-γ and the factors driving the immunodominance of the 20-27 epitope will continue to inform the development of novel immunotherapeutics.
References
- 1. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccinia Virus Blocks Gamma Interferon Signal Transduction: Viral VH1 Phosphatase Reverses Stat1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the vaccinia virus interferon-gamma receptor and its contribution to virus virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The vaccinia virus soluble interferon-gamma receptor is a homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. rupress.org [rupress.org]
- 8. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of the B8R 20-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant peptide derived from the B8R protein of the Vaccinia virus (VV).[1][2] This peptide is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb and elicits a robust CD8+ T-cell response, making it a crucial tool in immunological research, particularly in the fields of vaccine development and T-cell immunology.[3][4] This technical guide provides a comprehensive overview of the basic properties of the this compound peptide, including its biochemical characteristics, immunological significance, and the experimental protocols used for its study.
Core Properties of the this compound Peptide
The this compound peptide is an octapeptide with the sequence H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH. Its parent protein, B8R, is a soluble interferon-gamma (IFN-γ) receptor homolog encoded by the Vaccinia virus.[1][2] The B8R protein functions as a virulence factor by binding to and neutralizing host IFN-γ, thereby dampening the host's antiviral immune response. The this compound epitope is a key target for the host's cytotoxic T-lymphocyte (CTL) response against Vaccinia virus infection.
Physicochemical Properties
A summary of the key physicochemical properties of the this compound peptide is provided in the table below.
| Property | Value |
| Amino Acid Sequence | TSYKFESV |
| Molecular Formula | C44H66N8O14 |
| Molecular Weight | 947.05 g/mol |
| Isoelectric Point (pI) | 5.53 |
| Charge at pH 7 | 0 |
Immunological Properties
The this compound peptide is a potent activator of CD8+ T-cells in the context of the H-2Kb MHC class I molecule. Its immunodominance means that a significant fraction of the total CD8+ T-cell response to Vaccinia virus is directed against this specific epitope.
| Property | Description |
| MHC Restriction | H-2Kb |
| T-Cell Response | Induces a strong CD8+ T-cell response characterized by the production of IFN-γ. |
| Immunodominance | Represents a major target of the anti-Vaccinia virus CD8+ T-cell response in H-2Kb mice. |
Quantitative Data
The following tables summarize quantitative data related to the immunogenicity of the this compound peptide.
Table 3.1: T-Cell Response to this compound Peptide Stimulation
| Experimental System | Readout | Result | Reference |
| Vaccinia Virus (WR strain) infected C57BL/6 mice | Intracellular Cytokine Staining (ICS) for IFN-γ in splenic CD8+ T-cells (Day 7 post-infection) | 10-15% of total splenic CD8+ T-cells are this compound specific. | [3] |
| Vaccinia Virus (WR strain) infected C57BL/6 mice | Intracellular Cytokine Staining (ICS) for IFN-γ in peritoneal exudate CD8+ T-cells (Day 7 post-infection) | ~8% of total CD8+ T-cells are IFN-γ positive after this compound stimulation. | [5] |
| MVA immunization in C57BL/6 mice | ELISpot assay for IFN-γ producing cells in splenocytes (Day 8 post-immunization) | ~1500 spot-forming cells (SFCs) per million splenocytes. | [6] |
| This compound peptide immunization with CpG 1826 adjuvant in C57BL/6 mice | Intracellular Cytokine Staining (ICS) for IFN-γ in splenic CD8+ T-cells (Day 10 post-boost) | ~13% of splenic CD8+ T-cells are IFN-γ positive. | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the this compound peptide are provided below.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is used to quantify the percentage of this compound-specific CD8+ T-cells that produce IFN-γ upon stimulation.
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice.
-
This compound peptide (TSYKFESV).
-
Brefeldin A.
-
Fluorescently labeled antibodies against CD8, and IFN-γ.
-
Fixation and permeabilization buffers.
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Stimulate 1-2 x 10^6 cells with the this compound peptide (typically at a final concentration of 1-2 µg/mL) in complete RPMI medium.[5][6]
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A (a protein transport inhibitor) at a final concentration of 5 µg/mL to the cell suspension to retain cytokines intracellularly.[6]
-
Incubate the cells for 5-6 hours at 37°C in a CO2 incubator.[5]
-
Wash the cells and stain for the surface marker CD8 with a fluorescently labeled antibody.
-
Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with a fluorescently labeled antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T-cells that are positive for IFN-γ.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
This protocol is used to determine the frequency of this compound-specific, IFN-γ-secreting T-cells.
Materials:
-
ELISpot plate pre-coated with an anti-IFN-γ capture antibody.
-
Single-cell suspension of splenocytes from immunized or infected mice.
-
This compound peptide (TSYKFESV).
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase).
-
Substrate solution (e.g., BCIP/NBT or AEC).
-
ELISpot reader.
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
Add a defined number of cells (e.g., 2.5 x 10^5 to 5 x 10^5 cells/well) to the wells of the pre-coated ELISpot plate.
-
Stimulate the cells with the this compound peptide at a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3 antibody).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add the streptavidin-enzyme conjugate.
-
Wash the plate and add the substrate solution to develop the spots. Each spot represents a single IFN-γ-secreting cell.
-
Stop the reaction and count the spots using an ELISpot reader.
-
Calculate the number of spot-forming cells (SFCs) per million input cells.
Visualizations
The following diagrams illustrate key pathways and workflows related to the this compound peptide.
Caption: TCR Signaling Pathway upon this compound Recognition.
Caption: Intracellular Cytokine Staining (ICS) Workflow.
Caption: ELISpot Assay Workflow.
Conclusion
The this compound peptide is an indispensable tool for studying CD8+ T-cell responses in the context of viral infections and vaccine development. Its well-defined sequence, H-2Kb restriction, and immunodominant nature provide a robust system for investigating the fundamental principles of T-cell activation, immunodominance, and memory formation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important immunological reagent.
References
- 1. rupress.org [rupress.org]
- 2. T cell function and analysis [bio-protocol.org]
- 3. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematically benchmarking peptide-MHC binding predictors: From synthetic to naturally processed epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Compartmentalized MHC class I antigen processing enhances immunosurveillance by circumventing the law of mass action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular and humoral immune responses in mice immunized with Vaccinia virus expressing the SARS-CoV-2 spike protein - PMC [pmc.ncbi.nlm.nih.gov]
B8R 20-27: A Dominant CD8+ T Cell Epitope in Orthopoxvirus Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant CD8+ T cell epitope derived from the B8R protein of vaccinia virus (VACV) and other orthopoxviruses.[1][2][3] The B8R protein is a soluble interferon-gamma (IFN-γ) receptor homolog that plays a role in viral immune evasion.[4] The this compound epitope is presented by the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and elicits a robust and readily detectable CD8+ T cell response in C57BL/6 mice, making it a critical tool for studying antiviral immunity and vaccine efficacy.[1][2][3][5] This guide provides a comprehensive overview of the this compound epitope, including quantitative data on its immunogenicity, detailed experimental protocols for its study, and visualizations of the key biological pathways involved.
Core Concepts
The this compound epitope is a key determinant in the CD8+ T cell response to VACV infection. Following intracellular processing of the viral B8R protein, the TSYKFESV peptide is loaded onto H-2Kb molecules in the endoplasmic reticulum and transported to the cell surface. There, the peptide-MHC complex is recognized by the T cell receptor (TCR) of this compound-specific CD8+ T cells, initiating a signaling cascade that leads to T cell activation, proliferation, and differentiation into cytotoxic T lymphocytes (CTLs) and memory T cells. These activated T cells play a crucial role in clearing the viral infection by killing infected cells and producing antiviral cytokines like IFN-γ.[6]
Data Presentation: Quantitative Analysis of this compound-Specific CD8+ T Cell Responses
The immunodominance of the this compound epitope is reflected in the high frequency of specific CD8+ T cells it elicits. The following tables summarize quantitative data from key studies.
Table 1: Frequency of this compound-Specific CD8+ T Cells Determined by Intracellular Cytokine Staining (ICS)
| Experimental Model | Time Point | Tissue | Stimulant | Percentage of CD8+ T cells | Reference |
| C57BL/6 mice infected with VACV (i.p.) | Day 7 post-infection | Spleen | This compound peptide | 10-15% | [1] |
| C57BL/6 mice immunized with MVA | Day 7 post-immunization | Spleen | This compound peptide | ~1.5% | [7] |
| IL-1R1-/- mice with cutaneous VACV infection | Day 7 post-infection | Spleen | This compound peptide | ~0.5% | [8] |
| C57BL/6 mice immunized with rMVA-CD40L | Day 7 post-immunization | Spleen | This compound peptide | ~2.5% | [9] |
Table 2: Quantification of this compound-Specific CD8+ T Cells by ELISpot Assay
| Experimental Model | Time Point | Tissue | Stimulant | Spot Forming Cells (SFC) / 10^6 cells | Reference |
| C57BL/6 mice immunized with MVA | Day 8 post-vaccination | Spleen | This compound peptide | ~3150 | [3] |
| C57BL/6 mice immunized with MVA-ΔE3L | Day 56 post-vaccination | Spleen | This compound peptide | ~1000 | [3] |
| C57BL/6 mice with peritoneal tumors treated with oncolytic VACV | Day 10 post-treatment | Peritoneal Lavage | This compound peptide | ~2000 | [10] |
Table 3: MHC-I Binding Affinity
| Peptide | MHC Allele | Binding Affinity (IC50 nM) | Reference |
| TSYKFESV | H-2Kb | Data not explicitly found in searches, but implied to be high affinity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the this compound epitope.
Peptide Synthesis (TSYKFESV)
Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for producing the TSYKFESV peptide.[11]
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[12]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF. Monitor the deprotection using a colorimetric test such as the Kaiser test.[12][13]
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Valine) using a coupling reagent like HATU or HBTU in the presence of a base such as DIEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed. Wash the resin thoroughly.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ser, Glu, Phe, Lys, Tyr, Ser, Thr).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
MHC-I Peptide Binding Assay
This assay measures the ability of the this compound peptide to bind to the H-2Kb molecule, often in a competitive format.[14]
Protocol:
-
Reagents: Purified, soluble H-2Kb molecules, a high-affinity radiolabeled or fluorescently labeled standard peptide known to bind H-2Kb, and the unlabeled this compound test peptide.
-
Incubation: In a multi-well plate, incubate a fixed concentration of H-2Kb molecules and the labeled standard peptide with serial dilutions of the this compound peptide.
-
Equilibration: Allow the binding reaction to reach equilibrium. The incubation time will depend on the off-rate of the standard peptide.
-
Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from the free labeled peptide. This can be achieved by methods such as gel filtration or by capturing the MHC complexes on an antibody-coated plate.
-
Quantification: Measure the amount of bound labeled peptide (e.g., by scintillation counting for a radiolabeled peptide or fluorescence measurement).
-
Data Analysis: Plot the percentage of inhibition of the labeled peptide's binding versus the concentration of the this compound peptide. Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the standard peptide. A lower IC50 value indicates a higher binding affinity.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ
The ELISpot assay is a highly sensitive method to quantify the number of this compound-specific, IFN-γ-secreting CD8+ T cells.[15]
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile culture medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice. Add a defined number of cells (e.g., 2 x 10^5 to 5 x 10^5 cells/well) to the wells.
-
Stimulation: Add the this compound peptide to the wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., PMA/Ionomycin or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Wash the plate to remove the cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP). Stop the reaction when distinct spots emerge by washing with water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric characterization of this compound-specific CD8+ T cells by identifying the production of intracellular cytokines like IFN-γ and TNF-α.
Protocol:
-
Cell Stimulation: Prepare a single-cell suspension of splenocytes. Stimulate the cells with the this compound peptide (1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours at 37°C.[8] This allows cytokines to accumulate within the cells.
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against cell surface markers, such as CD3, CD8, and CD44, to identify the CD8+ T cell population and its activation status.
-
Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer (e.g., paraformaldehyde-based). Then, permeabilize the cell membranes using a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines, such as anti-IFN-γ and anti-TNF-α.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software. Gate on the CD8+ T cell population and determine the percentage of these cells that are positive for IFN-γ and/or other cytokines in response to this compound peptide stimulation.
Mandatory Visualizations
Signaling Pathway of CD8+ T Cell Activation by this compound
Caption: TCR engagement of this compound/H-2Kb initiates downstream signaling.
Experimental Workflow for ELISpot Assay
Caption: Workflow for quantifying this compound-specific IFN-γ secreting cells.
Experimental Workflow for Intracellular Cytokine Staining (ICS)
Caption: Workflow for multiparametric analysis of this compound-specific T cells.
Conclusion
The this compound epitope is an indispensable tool for the study of CD8+ T cell responses to orthopoxviruses. Its immunodominance and the well-established methods for its detection and quantification provide a robust system for evaluating vaccine candidates, understanding the mechanisms of antiviral immunity, and developing novel immunotherapies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively incorporate the study of this critical epitope into their research programs.
References
- 1. rupress.org [rupress.org]
- 2. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. T helper cell - Wikipedia [en.wikipedia.org]
- 5. H2-Kb | VV this compound | TSYKFESV | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. The ABC of Major Histocompatibility Complexes and T Cell Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the Repertoire of Modified Vaccinia Ankara-Based Vaccine Vectors via Genetic Complementation Strategies | PLOS One [journals.plos.org]
- 8. IL-1 receptor type 1 deficient mice demonstrate an impaired host immune response against cutaneous vaccinia virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Genetic Adjuvantation of Recombinant MVA with CD40L Potentiates CD8 T Cell Mediated Immunity [frontiersin.org]
- 10. Frontiers | In Vivo Priming of Peritoneal Tumor-Reactive Lymphocytes With a Potent Oncolytic Virus for Adoptive Cell Therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. wernerlab.weebly.com [wernerlab.weebly.com]
- 13. rsc.org [rsc.org]
- 14. Preferred size of peptides that bind to H-2 Kb is sequence dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of antigen specific CD8+ T cells using an ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Immunobiology of B8R 20-27 and its H-2Kb Restricted Presentation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The vaccinia virus-derived peptide, B8R 20-27, represents a cornerstone in the study of cellular immunity, particularly in the context of poxvirus infections and vaccine development. Its presentation by the murine major histocompatibility complex (MHC) class I molecule, H-2Kb, to CD8+ T cells elicits a robust and immunodominant cytotoxic T lymphocyte (CTL) response. This technical guide provides an in-depth exploration of the molecular and cellular interactions governing the this compound epitope, offering a comprehensive resource for researchers in immunology and vaccine design. We delve into the quantitative aspects of its binding to H-2Kb, the intricacies of the antigen processing and presentation pathway, and the subsequent T-cell activation cascade. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to facilitate a deeper understanding and practical application of this knowledge in a research setting.
Introduction
The this compound peptide, with the amino acid sequence TSYKFESV, is a well-characterized H-2Kb-restricted T-cell epitope derived from the B8R protein of vaccinia virus.[1] The B8R protein itself is a soluble homolog of the interferon-gamma (IFN-γ) receptor, a virulence factor that allows the virus to evade the host immune response by neutralizing IFN-γ.[2] Despite this immune evasion strategy at the protein level, the processing of the B8R protein yields the this compound peptide, which becomes a potent target for the cellular arm of the adaptive immune system.
The interaction between the this compound peptide and the H-2Kb molecule is a classic example of MHC class I restriction, a fundamental principle of immunology where T cells only recognize foreign antigens when they are presented by self-MHC molecules. The high immunogenicity of the this compound epitope makes it an invaluable tool for studying T-cell responses to viral infections and for the development of peptide-based vaccines.[3]
Quantitative Analysis of this compound Immunogenicity and H-2Kb Binding
The efficacy of a T-cell epitope is largely determined by its binding affinity and stability to the presenting MHC molecule, and its ability to subsequently activate specific T-cell clones. The this compound peptide exhibits strong binding to H-2Kb and is highly immunogenic.
Table 1: Immunogenicity of this compound in C57BL/6 Mice
| Parameter | Value | Experimental Context | Reference |
| CD8+ T-cell Response | ~11.5% of splenic CD8+ T cells | C57BL/6 mice infected with vaccinia virus, 9 days post-infection. Response to this compound peptide evaluated by Intracellular Cytokine Staining (ICCS). | [4] |
| Protective Efficacy | 89% survival | C57BL/6 mice immunized with this compound peptide and challenged with a lethal dose of vaccinia virus. | [5] |
| Control Group Survival | 6% survival | C57BL/6 mice receiving a control (PBS) immunization and challenged with a lethal dose of vaccinia virus. | [5] |
Note: Specific IC50 values for the binding affinity of this compound to H-2Kb were not available in the searched literature. However, it is widely characterized as a high-affinity binder.
Experimental Protocols
A thorough understanding of the methodologies used to study the this compound/H-2Kb interaction is crucial for reproducing and building upon existing research.
MHC Class I Peptide Binding Assay
This protocol is a generalized procedure for assessing the binding of a peptide to purified MHC class I molecules, typically through a competitive inhibition assay.
Objective: To determine the binding affinity (IC50) of the this compound peptide to the H-2Kb molecule.
Principle: The assay measures the ability of the unlabeled this compound peptide to compete with a high-affinity, radiolabeled or fluorescently-labeled standard peptide for binding to purified H-2Kb molecules. The concentration of this compound that inhibits 50% of the binding of the labeled standard peptide is the IC50 value.[6][7]
Materials:
-
Purified, soluble H-2Kb molecules
-
High-affinity, labeled (e.g., with 125I or a fluorophore) standard peptide for H-2Kb
-
Synthetic this compound peptide
-
Assay buffer (e.g., PBS with a protease inhibitor cocktail and a mild detergent)
-
96-well plates
-
Detection system (e.g., gamma counter or fluorescence plate reader)
Procedure:
-
Preparation of Reagents: Dilute the purified H-2Kb molecules, labeled standard peptide, and a range of concentrations of the this compound peptide in assay buffer.
-
Binding Reaction: In a 96-well plate, mix the purified H-2Kb molecules with the labeled standard peptide and varying concentrations of the this compound peptide. Include wells with H-2Kb and labeled peptide only (maximum binding) and wells with labeled peptide only (background).
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 48-72 hours).
-
Separation of Bound and Free Peptide: Separate the MHC-peptide complexes from the free-labeled peptide. This can be achieved by methods such as gel filtration, or by capturing the complexes on an antibody-coated plate.[6]
-
Detection: Quantify the amount of bound labeled peptide using the appropriate detection system.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound peptide. Plot the percentage of inhibition against the peptide concentration and determine the IC50 value from the resulting dose-response curve.
Intracellular Cytokine Staining (ICCS) for IFN-γ
This protocol details the detection of IFN-γ production by this compound-specific CD8+ T cells following stimulation.
Objective: To quantify the frequency of functional, antigen-specific CD8+ T cells.
Principle: Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice are re-stimulated in vitro with the this compound peptide. A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added to trap cytokines, such as IFN-γ, within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) and intracellular IFN-γ. The percentage of IFN-γ-producing CD8+ T cells is then determined by flow cytometry.[8][9][10]
Materials:
-
Single-cell suspension of splenocytes or PBMCs from C57BL/6 mice
-
This compound peptide
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) and 1% BSA)
-
Fluorescently labeled antibodies: anti-CD8, anti-IFN-γ, and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Cell Stimulation: Plate the cells in a 96-well plate and stimulate with the this compound peptide (typically 1-10 µg/mL) for several hours (e.g., 5-6 hours) at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Inhibition of Cytokine Secretion: Add a protein transport inhibitor for the last 4-5 hours of the stimulation period.
-
Surface Staining: Wash the cells and stain with a fluorescently labeled anti-CD8 antibody for 20-30 minutes on ice.
-
Fixation: Wash the cells and fix them with fixation buffer for 20 minutes at room temperature.
-
Permeabilization and Intracellular Staining: Wash the cells and resuspend them in permeabilization buffer. Add the fluorescently labeled anti-IFN-γ antibody and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with permeabilization buffer and then once with FACS buffer (e.g., PBS with 2% FBS).
-
Flow Cytometry Analysis: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Analyze the data by gating on the CD8+ T-cell population and then determining the percentage of cells that are positive for IFN-γ.
Visualizing the Molecular and Cellular Pathways
To better illustrate the complex processes involved in this compound presentation and T-cell activation, the following diagrams have been generated using the Graphviz DOT language.
MHC Class I Antigen Presentation Pathway of this compound
This pathway outlines the steps from the viral B8R protein to the presentation of the this compound peptide on the cell surface.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 10. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
Methodological & Application
B8R 20-27 Peptide: Application Notes and Protocols for In Vitro T-Cell Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T-cell epitope derived from the B8R protein of the vaccinia virus (VV).[1][2] The B8R protein is a secreted homolog of the gamma interferon (IFN-γ) receptor, which neutralizes the antiviral activity of IFN-γ, contributing to viral virulence.[3][4][5] The this compound epitope is conserved among various orthopoxviruses, including vaccinia virus strains used in smallpox vaccines like the Modified Vaccinia Ankara (MVA).[1][6] Due to its high immunogenicity, this peptide is frequently used as a positive control and a tool to study virus-specific T-cell responses in vitro and in vivo, particularly in C57BL/6 mice.[6][7]
These application notes provide detailed protocols for using the this compound peptide for the in vitro stimulation of T-cells, including methods for assessing T-cell activation, proliferation, and cytokine release.
Product Information
| Characteristic | Description |
| Peptide Name | This compound |
| Sequence | TSYKFESV (Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val) |
| Source/Species | Vaccinia Virus |
| MHC Restriction | H-2Kb (Mouse) |
| Molecular Formula | C44H65N9O15 |
| Molecular Weight | 960.1 g/mol |
| Purity | ≥95% (HPLC) |
| Form | Lyophilized Powder |
| Storage | Store at -20°C |
Applications
-
In vitro stimulation of vaccinia virus-specific CD8+ T-cells: For proliferation, cytokine analysis, and cytotoxicity assays.
-
Positive control in immunological assays: Including ELISpot, intracellular cytokine staining (ICCS), and MHC-peptide tetramer staining.[7][8][9]
-
Studying T-cell immunodominance hierarchies: In the context of viral infections and vaccine development.[2]
-
Evaluation of vaccine efficacy: By measuring the magnitude of the T-cell response to this specific epitope.[6]
Data Presentation: Quantitative Summary of this compound Specific T-Cell Responses
The following table summarizes quantitative data from various studies on the magnitude of the CD8+ T-cell response to the this compound peptide following vaccinia virus infection or immunization in C57BL/6 mice.
| Experimental Model | Tissue/Cell Source | Assay | Stimulant/Peptide Concentration | % of Responding CD8+ T-cells (Mean ± SEM) | Reference |
| Vaccinia Virus Infection | Spleen | ICCS (IFN-γ) | This compound peptide | ~8.5% | [10] |
| Vaccinia Virus Infection | Spleen | ICCS (IFN-γ) | This compound peptide | ~11.5% | [11] |
| Vaccinia Virus Infection (intraperitoneal) | Peritoneal Exudate Lymphocytes (PEL) | Pentamer Staining | This compound Pentamer | 10-20% | [12] |
| MVA or NYCBH Vaccine | Spleen | Tetramer Staining | This compound/H2-Kb tetramer | Stable frequencies over time | [6] |
| Vaccinia Virus Infection (intranasal) | Lamina Propria | Tetramer Staining | This compound/H2-Kb tetramer | 24.9 ± 7.02% | [8] |
| Vaccinia Virus Infection (intranasal) | Small Intestinal Intraepithelial Layer | Tetramer Staining | This compound/H2-Kb tetramer | 16.5 ± 4.7% | [8] |
| Vaccinia Virus Infection (intranasal) | Spleen | Tetramer Staining | This compound/H2-Kb tetramer | 9.7 ± 3.5% | [8] |
| MVA Immunization (10^5 PFU) | Spleen | ELISpot (IFN-γ) | This compound peptide | Detectable response | [9] |
| Peptide/α-GalCer Immunization | Spleen | ICCS (IFN-γ) | This compound peptide | >2% | [2] |
Signaling Pathways and Experimental Workflows
Caption: T-Cell activation by the this compound peptide.
Caption: General workflow for in vitro T-cell stimulation assays.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Selection: The peptide is soluble in sterile, nuclease-free water or DMSO. For cell-based assays, sterile PBS is also a suitable solvent.
-
Reconstitution: To prepare a 1 mg/mL stock solution, add 1 mL of the chosen solvent to a 1 mg vial of the peptide.
-
Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro T-Cell Stimulation for Intracellular Cytokine Staining (ICCS)
This protocol is adapted from methodologies described in several publications.[11][13][14][15]
Materials:
-
Single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 0.05 mM β-mercaptoethanol).
-
This compound peptide stock solution.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Cell surface staining antibodies (e.g., anti-CD8, anti-CD44).
-
Fixation/Permeabilization buffer.
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
FACS buffer (PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes or PBMCs and resuspend in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulation:
-
Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.
-
Add this compound peptide to a final concentration of 1-5 µg/mL.[12][13][15]
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a different known peptide).
-
Add a protein transport inhibitor (e.g., Brefeldin A at 5 µg/mL) to the wells.[13]
-
-
Cell Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with fluorescently conjugated antibodies against cell surface markers (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the cells in permeabilization buffer containing fluorescently conjugated anti-cytokine antibodies (e.g., anti-IFN-γ).
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer. Analyze the percentage of IFN-γ+ cells within the CD8+ T-cell population.
-
Protocol 3: IFN-γ ELISpot Assay
This protocol is based on general ELISpot procedures and information from related studies.[8][9]
Materials:
-
ELISpot plate pre-coated with anti-IFN-γ capture antibody.
-
Single-cell suspension of splenocytes.
-
Complete RPMI-1640 medium.
-
This compound peptide stock solution.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-HRP conjugate.
-
Substrate solution (e.g., AEC or TMB).
-
ELISpot reader.
Procedure:
-
Plate Preparation: Pre-wet the ELISpot plate with sterile PBS or medium as per the manufacturer's instructions.
-
Cell Plating:
-
Prepare a single-cell suspension of splenocytes.
-
Add cells to the wells of the ELISpot plate (typically 2.5 x 10^5 to 5 x 10^5 cells per well).
-
-
Stimulation:
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate to remove cells.
-
Add the biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's protocol.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the substrate solution. Monitor for spot development.
-
-
Data Analysis:
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million cells.
-
Protocol 4: T-Cell Proliferation Assay (CFSE-based)
This protocol is based on general CFSE proliferation assay methodologies.[13]
Materials:
-
CD8+ T-cells isolated from immunized mice.
-
Carboxyfluorescein succinimidyl ester (CFSE).
-
Antigen-presenting cells (APCs), e.g., irradiated splenocytes or dendritic cells.
-
Complete RPMI-1640 medium.
-
This compound peptide stock solution.
-
Flow cytometer.
Procedure:
-
CFSE Labeling:
-
Isolate CD8+ T-cells.
-
Resuspend cells in PBS at 10^7 cells/mL.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C.
-
Quench the reaction by adding 5 volumes of cold complete medium.
-
Wash the cells 2-3 times with complete medium.
-
-
Co-culture and Stimulation:
-
Prepare APCs. If using splenocytes, they should be irradiated to prevent their proliferation.
-
Pulse the APCs with this compound peptide (1-5 µg/mL) for 1-2 hours at 37°C.
-
Wash the pulsed APCs to remove excess peptide.
-
Co-culture CFSE-labeled CD8+ T-cells with the peptide-pulsed APCs at a suitable ratio (e.g., 1:1 or 1:10 T-cell to APC ratio).
-
Incubate for 3-5 days at 37°C in a CO2 incubator.
-
-
Data Acquisition:
-
Harvest the cells and stain with a viability dye and anti-CD8 antibody if necessary.
-
Acquire data on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence in daughter cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low T-cell response | Ineffective immunization | Ensure proper immunization protocol and timing before cell harvest. |
| Improper peptide reconstitution/storage | Re-prepare fresh peptide solution. Avoid multiple freeze-thaw cycles. | |
| Low frequency of antigen-specific T-cells | Increase the number of cells per well or enrich for CD8+ T-cells before the assay. | |
| Suboptimal peptide concentration | Perform a dose-response curve to determine the optimal peptide concentration (typically 0.1-10 µg/mL). | |
| High background in negative control | Non-specific cell activation | Ensure cells are healthy and not overly manipulated. Use high-quality reagents. |
| Contamination | Maintain sterile technique throughout the procedure. | |
| Inconsistent results | Variability in cell numbers | Perform accurate cell counts before plating. |
| Operator variability | Standardize all incubation times, washing steps, and reagent concentrations. |
Conclusion
The this compound peptide is an indispensable tool for researchers studying T-cell responses to poxvirus infections and vaccinations. The protocols outlined in these application notes provide a comprehensive guide for the in vitro stimulation and analysis of this compound-specific CD8+ T-cells. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of T-cell immunity.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. journals.asm.org [journals.asm.org]
- 3. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 4. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long term recall of memory CD8 T cells in mice to first and third generation smallpox vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 12. Concurrent Generation of Effector and Central Memory CD8 T Cells during Vaccinia Virus Infection | PLOS One [journals.plos.org]
- 13. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 14. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. T cell function and analysis [bio-protocol.org]
Application Notes and Protocols for B8R 20-27 Tetramer Staining in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for identifying and quantifying vaccinia virus-specific CD8+ T cells using B8R 20-27 tetramer staining followed by flow cytometry analysis. The this compound epitope (TSYKFESV) is an immunodominant H-2Kb restricted epitope from the vaccinia virus (VACV) B8R protein, which is a secreted viral homolog of the IFN-γ receptor.[1][2] This protocol is essential for monitoring immune responses in preclinical models of vaccination and viral challenge.[1][3]
Data Presentation
Table 1: Summary of this compound Tetramer Staining Conditions from Published Literature
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | General MHC-I Tetramer Protocol |
| Cell Type | Single-cell suspensions from spleen and draining lymph nodes | Splenocytes | Cells from various tissues (spleen, lymph nodes, lungs) | Splenocytes | Human PBMCs, mouse splenocytes |
| Tetramer Incubation Time | 10 minutes[1] | 45 minutes[4] | 1 hour[3][5] | 30 minutes[6][7] | 20-60 minutes[8][9] |
| Incubation Temperature | Room Temperature[1] | Room Temperature[4] | Room Temperature[3][5] | Room Temperature[6][7] | 4°C, Room Temperature, or 37°C[8][9][10][11] |
| Co-staining | Subsequent staining for surface markers (e.g., CD8) | Co-staining with surface markers | Subsequent staining for surface markers (e.g., CD8, CD44)[3] | Co-staining with surface markers[6][7] | Co-staining with surface markers (e.g., CD3, CD8)[8] |
| Fixation | Not specified | Not specified | Fixation and permeabilization for intracellular staining (e.g., BrdU)[3] | Not specified | Optional, with 0.5-2% paraformaldehyde[9][10][11] |
| Reference | [1] | [4] | [3][5] | [6][7] | [8][9][10][11] |
Experimental Protocols
Detailed Methodology for this compound Tetramer Staining of Murine Splenocytes
This protocol is a synthesis of best practices from multiple sources for the staining of murine splenocytes.[3][4][5][6][7][8][9][10]
Materials:
-
Single-cell suspension of murine splenocytes
-
FACS Buffer (PBS with 0.5-2% FBS or BSA and 2 mM EDTA)
-
This compound/H-2Kb Tetramer (conjugated to a fluorophore like PE or APC)
-
Fluorochrome-conjugated anti-mouse CD8 antibody
-
Fluorochrome-conjugated anti-mouse CD3 antibody (optional)
-
Other antibodies for surface markers of interest (e.g., CD44, CD62L)
-
Fc Block (anti-mouse CD16/32 antibody)
-
Viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain)
-
Fixation Buffer (e.g., 1-4% paraformaldehyde in PBS)
-
96-well U-bottom plate or FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from immunized or infected mice using a standard protocol.
-
Resuspend cells in cold FACS buffer.
-
Count the cells and adjust the concentration to 1-2 x 10^7 cells/mL.
-
Aliquot 50-100 µL of the cell suspension (1-2 x 10^6 cells) into a 96-well U-bottom plate or FACS tubes.
-
-
Fc Receptor Blocking (Optional but Recommended):
-
Add Fc Block to the cell suspension.
-
Incubate for 5-10 minutes at 4°C. This step helps to reduce non-specific antibody binding.
-
-
Tetramer Staining:
-
Surface Marker Staining:
-
Washing:
-
Viability Staining:
-
If using a non-fixable viability dye like PI or DAPI, resuspend the final cell pellet in FACS buffer containing the dye immediately before analysis.
-
If using a fixable viability dye, it should be included before the fixation step.
-
-
Fixation (Optional):
-
If cells are not to be analyzed immediately, resuspend the cell pellet in 100-200 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature or 4°C.
-
Wash once with FACS buffer.
-
Resuspend the cells in FACS buffer for storage at 4°C (for up to 24 hours) until analysis.[9]
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on lymphocytes based on forward and side scatter, then on single cells, and then on live cells.
-
Identify CD8+ T cells and then determine the percentage of this compound tetramer-positive cells within the CD8+ population.
-
Visualizations
Experimental Workflow for this compound Tetramer Staining
Caption: Workflow for this compound tetramer staining and flow cytometry.
Logical Relationship of Reagents and Cell Populations
Caption: Gating strategy for identifying this compound specific T cells.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role for all-trans retinoic acid for optimal effector and effector memory CD8 T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry [bio-protocol.org]
- 5. CD4+ T-cell dependence of primary CD8+ T-cell response against vaccinia virus depends upon route of infection and viral dose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 8. eaglebio.com [eaglebio.com]
- 9. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]
- 10. Assessment of CD4+ and CD8+ T Cell Responses Using MHC Class I and II Tetramers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 12. blog.mblintl.com [blog.mblintl.com]
Application Notes and Protocols for Assessing Vaccine Immunogenicity Using B8R 20-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-established, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ) receptor, acting as a virulence factor by neutralizing the antiviral activity of IFN-γ.[3][4] Due to its high immunogenicity and conservation among various orthopoxviruses, including Modified Vaccinia Ankara (MVA), the this compound peptide serves as a critical tool for assessing the vector-specific cellular immune response in preclinical vaccine studies.[1][5]
These application notes provide detailed protocols for utilizing the this compound peptide to quantify vaccine-induced T cell responses through Enzyme-Linked Immunospot (ELISpot) assays, Intracellular Cytokine Staining (ICS), and MHC Class I Tetramer staining.
Key Applications
-
Quantification of vaccine-specific T cell frequency: Determine the number of T cells responding to the vaccine vector.
-
Characterization of T cell functionality: Assess the cytokine profile (e.g., IFN-γ, TNF-α) of responding T cells.
-
Evaluation of immunodominance: Study the hierarchy of immune responses to different viral epitopes.[6][7]
-
Monitoring immune memory: Track the persistence of vaccine-induced T cell responses over time.[8]
Data Presentation
Table 1: Representative Quantitative Data on this compound Specific CD8+ T Cell Responses
| Assay Type | Mouse Strain | Vaccine/Vector | Timepoint | Tissue | Response Metric | Typical Range of Response |
| Intracellular Cytokine Staining | C57BL/6 | MVA | Day 7-10 post-immunization | Spleen | % of IFN-γ+ cells within the CD8+ T cell population | 10-15%[7] |
| ELISpot | C57BL/6 | MVA | Day 8 post-immunization | Spleen | IFN-γ Spot Forming Cells (SFC) per 106 splenocytes | ~3,150[9] |
| MHC Class I Tetramer Staining | C57BL/6 | Vaccinia Virus | Day 10 post-infection | Spleen | % of B8R-tetramer+ cells within the CD8+ T cell population | Varies with viral strain and dose |
| Intracellular Cytokine Staining | C57BL/6 | MVA | Day 56 post-immunization | Spleen | IFN-γ SFC per 106 splenocytes (memory response) | Variable, lower than peak response |
Signaling Pathways and Experimental Workflows
The immunogenicity of the this compound peptide is dependent on the MHC class I antigen processing and presentation pathway.
Experimental Protocols
1. IFN-γ ELISpot Assay
This assay quantifies the frequency of this compound-specific, IFN-γ-secreting T cells.
Materials:
-
96-well PVDF membrane plates
-
Sterile PBS
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
Blocking buffer (e.g., RPMI-1640 with 10% FBS)
-
This compound peptide (TSYKFESV)
-
Single-cell suspension of splenocytes from immunized mice
-
Positive control (e.g., Concanavalin A)
-
Negative control (e.g., irrelevant peptide or media alone)
Protocol:
-
Plate Coating:
-
Pre-wet the 96-well PVDF plate with 15 µL of 70% ethanol for 1 minute.
-
Wash the wells three times with 150 µL of sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS (e.g., 10 µg/mL) and incubate overnight at 4°C.[6]
-
-
Blocking:
-
Decant the capture antibody solution.
-
Wash the wells twice with 150 µL of sterile PBS.
-
Add 150 µL of blocking buffer to each well and incubate for at least 2 hours at 37°C.[6]
-
-
Cell Incubation:
-
Prepare a single-cell suspension of splenocytes.
-
Decant the blocking buffer from the plate.
-
Add splenocytes to the wells (e.g., 0.2 x 106 cells/well).[10]
-
Add this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[10] Include positive and negative control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
-
Detection:
-
Decant the cell suspension and wash the wells three times with PBS and three times with PBS containing 0.05% Tween-20 (PBST).[11]
-
Add biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% BSA and incubate for 2 hours at 37°C.[11]
-
Wash the wells six times with PBST.
-
Add Streptavidin-AP or -HRP conjugate and incubate for 45 minutes at room temperature.
-
Wash the wells three times with PBST and three times with PBS.
-
-
Development:
-
Add the appropriate substrate and incubate until distinct spots emerge.
-
Stop the reaction by washing thoroughly with tap water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
2. Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the simultaneous identification and functional characterization of this compound-specific CD8+ T cells.
Materials:
-
Single-cell suspension of splenocytes
-
Complete RPMI-1640 medium
-
This compound peptide
-
Brefeldin A
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Protocol:
-
In Vitro Restimulation:
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer.
-
Stain with fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room temperature in the dark.[2]
-
-
Data Acquisition and Analysis:
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by first gating on lymphocytes, then singlets, then CD3+ T cells, and finally CD8+ T cells. The frequency of this compound-specific T cells is determined by the percentage of IFN-γ+ cells within the CD8+ T cell gate.
-
3. MHC Class I Tetramer Staining
This method directly visualizes and quantifies this compound-specific CD8+ T cells using fluorescently labeled H-2Kb tetramers folded with the this compound peptide.
Materials:
-
Single-cell suspension of splenocytes
-
APC- or PE-conjugated H-2Kb/TSYKFESV tetramer
-
Fc block
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)
-
FACS buffer
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes.
-
-
Staining:
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the H-2Kb/B8R 20-27 tetramer and incubate for 30-60 minutes at room temperature in the dark.[2][3]
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for an additional 20-30 minutes on ice in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on lymphocytes, singlets, and then CD8+ T cells. The percentage of this compound-specific CD8+ T cells is determined by the frequency of tetramer-positive cells within the CD8+ T cell population.
-
References
- 1. The MHC class I antigen presentation pathway: strategies for viral immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. microbenotes.com [microbenotes.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rupress.org [rupress.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for B8R 20-27 Peptide Pulsing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B8R 20-27 peptide, with the sequence TSYKFESV, is a well-characterized, immunodominant CD8+ T cell epitope derived from the B8R protein of the vaccinia virus.[1][2] It is presented by the murine major histocompatibility complex (MHC) class I molecule H-2Kb.[2] Pulsing antigen-presenting cells (APCs), such as dendritic cells (DCs), with the this compound peptide is a fundamental technique in immunology to study T cell activation, cytotoxicity, and cytokine release in response to a specific viral epitope. This document provides a detailed experimental protocol for pulsing APCs with the this compound peptide and subsequent analysis of the induced T cell response.
Principle of Peptide Pulsing
Peptide pulsing involves the incubation of APCs with a synthetic peptide that corresponds to a specific T cell epitope. The exogenous peptide binds to empty MHC class I molecules on the surface of the APCs. These peptide-MHC complexes are then recognized by CD8+ T cells expressing the cognate T cell receptor (TCR), leading to T cell activation and the initiation of an immune response.
Quantitative Data Summary
The following tables summarize representative quantitative data from experiments involving this compound peptide pulsing. These values can serve as a benchmark for expected outcomes.
Table 1: T-Cell Activation Markers
| Marker | Description | Expected Range of Positive Cells (%) |
| CD69 | Early activation marker | 10-50% |
| CD25 | High-affinity IL-2 receptor alpha chain | 5-30% |
| IFN-γ | Pro-inflammatory cytokine | 1-20% (as measured by intracellular staining) |
Table 2: Effector Function Assays
| Assay | Metric | Representative Result |
| ELISpot | Number of IFN-γ secreting cells per 10^6 cells | 50-500 spots |
| Cytotoxicity Assay | % Specific Lysis of B8R-pulsed target cells | 20-80% at a 50:1 Effector:Target ratio |
Experimental Protocols
Materials
-
This compound peptide (TSYKFESV)
-
Antigen Presenting Cells (e.g., bone marrow-derived dendritic cells, splenocytes, or a suitable cell line like T2 cells)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
This compound specific CD8+ T cells (from immunized mice or a T cell line)
-
Trypan Blue solution
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Protocol for this compound Peptide Pulsing of Dendritic Cells
-
Preparation of Dendritic Cells:
-
Culture and mature bone marrow-derived dendritic cells (BMDCs) according to standard protocols. Alternatively, isolate splenocytes or use an appropriate APC cell line.
-
Harvest the cells and perform a cell count using a hemocytometer and Trypan Blue to determine cell viability.
-
Wash the cells once with sterile PBS and once with serum-free RPMI-1640 medium.[3]
-
Resuspend the cells in serum-free RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.
-
-
Peptide Pulsing:
-
Reconstitute the lyophilized this compound peptide in sterile DMSO or PBS to create a stock solution (e.g., 1 mg/mL).
-
Dilute the peptide stock solution in serum-free RPMI-1640 to the desired final concentration. A typical starting concentration is 1-10 µg/mL.[3][4][5]
-
Add the diluted peptide to the cell suspension.
-
Incubate the cells with the peptide for 1-2 hours at 37°C in a 5% CO2 incubator.[5][6][7] Gently mix the cell suspension every 30 minutes to ensure uniform peptide exposure.
-
-
Washing:
-
After incubation, wash the peptide-pulsed cells three times with complete RPMI-1640 medium to remove excess, unbound peptide.[3] This is crucial to prevent the carryover of free peptide into subsequent co-cultures.
-
For each wash, centrifuge the cells at 300-400 x g for 5-7 minutes, discard the supernatant, and gently resuspend the cell pellet in fresh medium.
-
-
Co-culture with T cells:
-
Resuspend the washed, peptide-pulsed APCs in complete RPMI-1640 medium.
-
Co-culture the pulsed APCs with this compound specific CD8+ T cells at an appropriate Effector:Target (E:T) ratio (e.g., 10:1) in a 96-well plate.
-
Incubate the co-culture for the desired period, depending on the downstream assay (e.g., 6 hours for intracellular cytokine staining, 24-48 hours for ELISpot, or 4-16 hours for a cytotoxicity assay).
-
Downstream Assays
1. ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of antigen-specific T cells that secrete IFN-γ upon recognition of the this compound peptide presented by APCs.
-
Day 1: Plate Coating
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35% ethanol (B145695) for 1 minute.
-
Wash the plate three times with 150 µL/well of sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.
-
-
Day 2: Cell Incubation
-
Wash the plate to remove unbound capture antibody.
-
Block the membrane with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Add the this compound peptide-pulsed APCs and responder T cells to the wells. Include appropriate controls (e.g., T cells with unpulsed APCs, T cells alone, APCs alone).
-
Incubate for 18-48 hours at 37°C and 5% CO2.
-
-
Day 3: Detection and Development
-
Wash the plate to remove cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[8]
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).[8][9]
-
Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).[8]
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
2. Cytotoxicity Assay (Calcein-AM Release Assay)
This assay measures the ability of this compound specific CD8+ T cells to lyse target cells presenting the peptide.
-
Target Cell Preparation:
-
Pulse target cells (e.g., T2 cells or splenocytes) with the this compound peptide as described above.
-
Label the peptide-pulsed target cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions.[10]
-
-
Co-culture:
-
Plate the Calcein-AM labeled target cells in a 96-well plate.
-
Add the effector this compound specific CD8+ T cells at various E:T ratios.
-
Include control wells for spontaneous release (target cells with media only) and maximum release (target cells with a lysis buffer like Triton X-100).
-
-
Measurement of Lysis:
-
Incubate the plate for 4 hours at 37°C.[10]
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader.
-
-
Calculation of Specific Lysis:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Visualizations
Caption: Workflow for this compound peptide pulsing and subsequent T-cell analysis.
Caption: Simplified T-cell receptor signaling cascade upon peptide-MHC recognition.
References
- 1. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 2. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.4. Ex vivo DC Peptide Pulsing [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. INF-gamma Release ELISpot Assay [bio-protocol.org]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide-specific CTL and cell-mediated cytotoxicity assay [bio-protocol.org]
Synthesizing the Immunogenic Peptide TSYKFESV: A Guide for Researchers
Application Notes and Protocols for the Synthesis, Purification, and Characterization of the Vaccinia Virus-Derived Peptide TSYKFESV
Introduction
The octapeptide TSYKFESV is a well-characterized, immunodominant epitope derived from the B8R protein of the Vaccinia virus.[1] When presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Kb, it elicits a robust CD8+ T-cell response, making it a valuable tool in immunological research, particularly in the development of T-cell-based vaccines and immunotherapies. This document provides detailed application notes and protocols for the chemical synthesis, purification, and characterization of the TSYKFESV peptide, intended for researchers, scientists, and professionals in drug development.
Synthesis Strategies for TSYKFESV
The primary method for synthesizing peptides of this length is Solid-Phase Peptide Synthesis (SPPS). This technique offers significant advantages over traditional liquid-phase synthesis, including ease of purification and the ability to automate the process. The most common and recommended approach for TSYKFESV synthesis is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the peptide is assembled sequentially while one end is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing. The Fmoc/tBu strategy utilizes the base-labile Fmoc group for the protection of the α-amino group of the amino acids and acid-labile tert-butyl-based protecting groups for the amino acid side chains.
Key Advantages of Fmoc-SPPS for TSYKFESV:
-
High Purity: Capable of producing high-purity peptides.
-
Efficiency: The process is relatively fast, especially with modern automated synthesizers.
-
Scalability: The synthesis can be scaled from milligram to gram quantities.
Quantitative Data on TSYKFESV Synthesis
While specific yield and purity data for every peptide synthesis can vary depending on the specific instrumentation, reagents, and techniques used, the following table summarizes expected quantitative outcomes for the synthesis of TSYKFESV using a standard Fmoc-SPPS protocol.
| Parameter | Expected/Typical Value | Notes |
| Crude Peptide Yield | 70-85% | Based on the initial loading capacity of the resin. This is the weight of the peptide cleaved from the resin before purification. |
| Crude Peptide Purity | 50-70% | Determined by analytical HPLC. The main impurities are typically deletion sequences (missing one or more amino acids) and truncated sequences. |
| Purified Peptide Yield | 20-40% | Final yield after purification by preparative HPLC. The yield is highly dependent on the efficiency of the purification process. |
| Final Peptide Purity | >95% | Purity of the final lyophilized peptide as determined by analytical HPLC. For immunological studies, a purity of >95% is generally recommended. |
| Molecular Weight | ~989.1 Da | Theoretical monoisotopic mass. This is confirmed by mass spectrometry. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of TSYKFESV
This protocol outlines the manual synthesis of the TSYKFESV peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide MBHA resin (0.1 mmol)
-
Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Val-OH) (0.3 mmol each)
-
Coupling reagents: HBTU (0.3 mmol), HOBt (0.3 mmol)
-
Base: N,N-Diisopropylethylamine (DIPEA) (0.6 mmol)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and shake for 15 minutes.
-
Drain and wash the resin with DMF (5 times).
-
-
Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus: V, S, E, F, K, Y, S, T):
-
In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.
-
Add DIPEA and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Drain and wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Final Fmoc Deprotection: After coupling the final amino acid (Threonine), perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of TSYKFESV by Preparative HPLC
Materials:
-
Crude TSYKFESV peptide
-
Preparative Reverse-Phase HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solution containing water and a small amount of acetonitrile.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified peptide as a white powder.
Protocol 3: Characterization of TSYKFESV by Mass Spectrometry
Materials:
-
Purified TSYKFESV peptide
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Sample Preparation: Prepare the sample according to the instrument's requirements. For MALDI-TOF, co-crystallize the peptide with the matrix on the target plate. For ESI-MS, dissolve the peptide in a suitable solvent.
-
Mass Analysis: Acquire the mass spectrum in the positive ion mode.
-
Data Interpretation: Compare the observed molecular weight with the theoretical molecular weight of TSYKFESV (~989.1 Da).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and quality control of TSYKFESV peptide.
T-Cell Activation Pathway
Caption: TSYKFESV peptide presentation and subsequent CD8+ T-cell activation.
Conclusion
The synthesis of the TSYKFESV peptide via Fmoc-SPPS is a robust and reproducible method that yields high-purity material suitable for immunological research. The protocols provided herein offer a comprehensive guide for the successful synthesis, purification, and characterization of this important viral epitope. Adherence to these detailed procedures will enable researchers to produce high-quality TSYKFESV for their studies in vaccine development and cellular immunology.
References
Application Notes and Protocols for In Vivo Mouse Immunization with B8R 20-27 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of the B8R 20-27 peptide for in vivo immunization of mice. The this compound peptide is a powerful tool for inducing robust CD8+ T cell responses, making it valuable for vaccine development, cancer immunotherapy research, and studies of T cell immunology.
Introduction
The this compound peptide, with the sequence TSYKFESV, is an immunodominant H-2 Kb-restricted CD8+ T cell epitope derived from the B8R protein of the vaccinia virus (VV).[1][2][3][4] In C57BL/6 mice, this peptide is known to elicit a remarkably strong and focused CD8+ T cell response, making it an excellent model antigen for immunological studies.[5][6][7][8] The B8R protein itself is a secreted protein from vaccinia virus that functions as a gamma interferon (IFN-γ) receptor homolog, neutralizing the antiviral activity of IFN-γ from several species, although its binding to murine IFN-γ is less significant.[3][9][10][11] Immunization with the this compound peptide alone can induce a potent antigen-specific CD8+ T cell population capable of producing effector cytokines like IFN-γ and mediating cytotoxic functions.
Applications
-
Vaccine Research: As a model antigen to study the efficacy of different vaccine adjuvants and delivery systems in eliciting cell-mediated immunity.
-
Cancer Immunotherapy: In preclinical cancer models, the this compound peptide can be used as a neoantigen surrogate to evaluate the effectiveness of peptide-based cancer vaccines and combination immunotherapies.[12]
-
T-Cell Biology: To investigate the dynamics of CD8+ T cell activation, expansion, differentiation into memory cells, and effector functions in vivo.
-
Immunomonitoring: As a positive control in assays designed to measure antigen-specific T cell responses, such as ELISpot, intracellular cytokine staining (ICS), and tetramer staining.
Data Presentation
Table 1: Summary of this compound Peptide Immunization and Immune Response in C57BL/6 Mice
| Parameter | Value | Experimental Context | Reference |
| Peptide Sequence | TSYKFESV | H-2 Kb restricted | [1][4] |
| Mouse Strain | C57BL/6 | --- | [5][6][7] |
| Immunization Dose | 100 µg per mouse | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | [1][6][13] |
| Adjuvant (example) | α-Galactosylceramide (α-GalCer) | 1 µg per mouse (i.p.) | [1] |
| Adjuvant (example) | Incomplete Freund's Adjuvant (IFA) | Emulsified with peptide (s.c.) | [13][14] |
| Route of Administration | Intraperitoneal (i.p.), Subcutaneous (s.c.), Dermal Scarification | Varied experimental setups | [1][5] |
| Peak CD8+ T Cell Response (Spleen) | ~10-15% of total splenic CD8+ T cells | 7 days post-vaccinia virus infection | [5] |
| Peak CD8+ T Cell Response (Spleen) | ~11.5% of total splenic CD8+ T cells | 9 days post-vaccinia virus infection | [6][7] |
| Memory CD8+ T Cell Response (Spleen) | Maintained but at a lower frequency than peak | 21 days post-vaccinia virus infection | [5] |
| Assessment Timepoints | Day 7-10 post-immunization for peak response | --- | [1][5][13] |
Experimental Protocols
Protocol 1: In Vivo Mouse Immunization with this compound Peptide and Adjuvant
This protocol describes a general procedure for immunizing C57BL/6 mice to elicit a this compound-specific CD8+ T cell response.
Materials:
-
This compound peptide (TSYKFESV), high purity (>95%)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or α-Galactosylceramide - α-GalCer)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice (6-8 weeks old)
-
Syringes and needles (e.g., 27-30 gauge)
-
Emulsification supplies (if using IFA)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile PBS or another suitable solvent to a stock concentration of 1-10 mg/mL. Store aliquots at -20°C or -80°C.
-
Preparation of Immunization Mixture (with IFA): a. For a final volume of 200 µL per mouse, mix 100 µg of this compound peptide with an equal volume of IFA. b. Emulsify the peptide/adjuvant mixture by repeatedly drawing and expelling the solution through a narrow-gauge needle or using a high-speed vortexer until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Preparation of Immunization Mixture (with α-GalCer): a. For a final volume of 100-200 µL per mouse, dilute the this compound peptide stock and α-GalCer stock in sterile PBS to final concentrations of 100 µg of peptide and 1 µg of α-GalCer per injection volume.
-
Immunization: a. Subcutaneous (s.c.) Injection (with IFA): Inject 200 µL of the peptide-IFA emulsion subcutaneously at the base of the tail or on the back.[13][15] b. Intraperitoneal (i.p.) Injection (with α-GalCer): Inject 100-200 µL of the peptide/α-GalCer solution intraperitoneally.[1]
-
Booster Immunizations (Optional): Depending on the experimental design, booster immunizations can be administered 1-2 weeks after the primary immunization using the same protocol. For some applications, the booster may be administered without a strong adjuvant.
-
Monitoring Immune Response: Euthanize mice 7-10 days after the final immunization to assess the peak CD8+ T cell response. Spleens are typically harvested for analysis.
Protocol 2: Assessment of this compound-Specific T Cell Response by Intracellular Cytokine Staining (ICS)
Materials:
-
Single-cell suspension of splenocytes from immunized mice
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescently conjugated antibodies against mouse CD8, CD44, and IFN-γ
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleens of immunized and control mice.
-
In Vitro Restimulation: a. Plate splenocytes at a concentration of 1-2 x 10^6 cells per well in a 96-well plate. b. Stimulate the cells with this compound peptide at a final concentration of 1-10 µg/mL for 5-6 hours at 37°C. Include a no-peptide control. c. Add Brefeldin A or Monensin for the final 4-5 hours of incubation to trap cytokines intracellularly.
-
Staining: a. Wash the cells and stain for surface markers (e.g., CD8, CD44) according to the antibody manufacturer's protocol. b. Fix and permeabilize the cells using a commercial kit or standard laboratory protocols. c. Stain for intracellular IFN-γ.
-
Flow Cytometry Analysis: a. Acquire the stained cells on a flow cytometer. b. Gate on the CD8+ T cell population and analyze the percentage of IFN-γ positive cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound peptide immunization leading to CD8+ T cell activation.
References
- 1. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 4. Dispensable Role for 4-1BB and 4-1BBL in Development of Vaccinia virus-specific CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 8. Vaccinia virus-specific CD8+ T cell responses target a group of epitopes without a strong immunodominance hierarchy in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vaccinia virus-encoded cytokine receptor binds and neutralizes chicken interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vaccinia Virus Vectors with an Inactivated Gamma Interferon Receptor Homolog Gene (B8R) Are Attenuated In Vivo without a Concomitant Reduction in Immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccinia virus vectors with an inactivated gamma interferon receptor homolog gene (B8R) are attenuated In vivo without a concomitant reduction in immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing B8R 20-27 Peptide Concentration for T-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the B8R 20-27 peptide in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound peptide to use for T-cell stimulation?
A1: The optimal concentration of the this compound peptide (sequence: TSYKFESV) can vary significantly depending on the specific T-cell assay, the source of the T cells (e.g., spleen, small intestine), and the phase of the immune response being studied (acute vs. memory).[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[2] However, published studies provide a range of effective concentrations.
Q2: I am not seeing a response or the response is very weak in my ELISpot/ICS assay. What are the possible causes and solutions?
A2: A weak or absent T-cell response to this compound peptide stimulation can be due to several factors:
-
Suboptimal Peptide Concentration: The peptide concentration may be too low or too high, leading to inadequate stimulation or T-cell anergy, respectively. It is recommended to titrate the peptide concentration over a wide range (e.g., from picomolar to micromolar) to find the optimal dose.[1][3]
-
Low Frequency of Antigen-Specific T-Cells: The number of this compound-specific T-cells in your sample may be below the detection limit of the assay. This is particularly relevant for memory responses, where the frequency of specific T-cells is lower compared to the acute phase of an infection.[4]
-
Improper Peptide Handling and Storage: Peptides are sensitive to degradation. Ensure the this compound peptide is stored lyophilized at -20°C and that reconstituted aliquots are stored properly to maintain stability.[5]
-
Incorrect Cell Number: The number of cells plated per well is critical. For ELISpot assays, a common concentration is 0.2 x 10^6 lymphoid cells per well.[1]
-
Issues with Antigen-Presenting Cells (APCs): The function of APCs in presenting the peptide to T-cells may be compromised.
Q3: I am observing high background or non-specific T-cell activation in my negative control wells. What can I do to reduce this?
A3: High background can obscure true positive results. Here are some common causes and troubleshooting steps:
-
Peptide Contamination: Ensure that your negative control wells (cells and media only) are not contaminated with the this compound peptide.
-
Cell Culture Conditions: Over-stimulation of cells due to suboptimal culture conditions can lead to non-specific activation. Ensure the use of appropriate media and supplements.
-
Mitogenic Contaminants: Reagents used in the assay could be contaminated with mitogens that non-specifically activate T-cells.
-
Cell Viability: A high percentage of dead cells can release factors that lead to non-specific activation of other cells. Ensure high cell viability before starting the assay.
Q4: How long should I stimulate the cells with the this compound peptide?
A4: The required stimulation time varies by assay. For intracellular cytokine staining (ICS), a common stimulation period is 5 to 6 hours in the presence of a protein transport inhibitor like Brefeldin A.[3][6][7][8] For ELISpot assays, a longer incubation of at least 18 hours is typical to allow for cytokine secretion and spot formation.[1]
Quantitative Data Summary
The following tables summarize this compound peptide concentrations and cell numbers used in various T-cell assays as reported in the literature.
Table 1: this compound Peptide Concentrations in T-Cell Assays
| Assay Type | Peptide Concentration | Cell Source | Notes |
| ELISpot | 1 µM | Spleen, SI-IEL, SI-LP | Used for direct ex vivo stimulation.[1] |
| ELISpot | Titration from 1 pM to 1 µM | Spleen, SI-IEL, SI-LP | To determine functional avidity of T-cells.[1] |
| Intracellular Cytokine Staining (ICS) | 10⁻⁶ M (1 µM) | Splenocytes | For restimulation in the presence of Brefeldin A.[6] |
| Intracellular Cytokine Staining (ICS) | 1 µg/mL | Splenocytes | For stimulation in the presence of IL-2 and Brefeldin A.[7] |
| Intracellular Cytokine Staining (ICS) | 8 µg/mL | Splenocytes | Used as a positive control.[9] |
| Intracellular Cytokine Staining (ICS) | 2 µg/mL | Splenocytes | For restimulation with Brefeldin A.[10] |
Table 2: Cell Numbers for T-Cell Assays
| Assay Type | Cell Number per Well | Cell Type |
| ELISpot | 0.2 x 10⁶ | Lymphoid cells (spleen, IEL, LP) |
| Intracellular Cytokine Staining (ICS) | 1 x 10⁶ | Splenocytes |
| Intracellular Cytokine Staining (ICS) | 2 x 10⁵ | NP-specific CD8⁺ T cells |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay
This protocol is a general guideline based on methodologies described in the literature.[1][11]
-
Plate Coating: Pre-coat the ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with PBS and block with complete RPMI-1640 medium containing 10% fetal calf serum for at least 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of lymphoid cells (e.g., splenocytes). Plate 0.2 x 10⁶ cells per well.
-
Peptide Stimulation: Add the this compound peptide to the wells at the desired final concentration (a titration from 1 pM to 1 µM is recommended to determine the optimal concentration).[1] Include a negative control (cells with no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Incubation: Incubate the plate for at least 18 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Following another incubation and washing step, add a streptavidin-enzyme conjugate.
-
Development: Add the substrate to develop the spots.
-
Analysis: Stop the reaction by washing with water and allow the plate to dry. Count the spots using an ELISpot reader.
Protocol 2: Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol is a general guideline based on methodologies described in the literature.[6][7][10]
-
Cell Preparation: Prepare a single-cell suspension of splenocytes and adjust the concentration to 1 x 10⁷ cells/mL.[9]
-
Stimulation: Add 1 x 10⁶ cells to each well of a 96-well U-bottom plate. Add the this compound peptide to a final concentration of 1 µM.[6] Also include appropriate negative and positive controls.
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (e.g., at 10 µg/mL), to each well.[6][7]
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO₂ incubator.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers (e.g., CD8, CD44) for 20-30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C.
-
Analysis: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Non-equilibrium and differential function between intraepithelial and lamina propria virus-specific TCRαβ+ CD8αβ + T cells in the small intestinal mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 3. JCI - The TNFR family members OX40 and CD27 link viral virulence to protective T cell vaccines in mice [jci.org]
- 4. rupress.org [rupress.org]
- 5. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. frontiersin.org [frontiersin.org]
- 11. mdpi.com [mdpi.com]
improving the stability of B8R 20-27 peptide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the B8R 20-27 peptide (Sequence: TSYKFESV) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its common uses?
The this compound peptide is an immunodominant epitope derived from the B8R protein of the vaccinia virus.[1][2][3] Its sequence is Threonine-Serine-Tyrosine-Lysine-Phenylalanine-Glutamic Acid-Serine-Valine (TSYKFESV).[2][4] It is primarily used in immunology research, particularly in studies involving T-cell responses to vaccinia virus infection and in the development of smallpox vaccines.[1][3]
Q2: What are the primary factors that can affect the stability of the this compound peptide in solution?
The stability of the this compound peptide, like most peptides, can be compromised by both physical and chemical degradation pathways.[5][6]
-
Physical Instability: This primarily involves aggregation and precipitation, where peptide molecules self-associate. Factors influencing this include peptide concentration, pH, temperature, ionic strength, and agitation.[6][7] Surface adsorption to vials or labware can also lead to a loss of active peptide from the solution.[8]
-
Chemical Instability: This involves the alteration of the peptide's covalent structure. Common pathways include:
-
Oxidation: The Tyrosine (Y) residue in the this compound sequence is susceptible to oxidation.[9]
-
Hydrolysis: Peptide bonds can be cleaved by water, especially at acidic or basic pH. The presence of a Glutamic Acid (E) residue can sometimes influence hydrolysis rates of adjacent peptide bonds.[10]
-
Deamidation: While this compound does not contain Asparagine (N) or Glutamine (Q), which are most prone to deamidation, this is a common issue for other peptides.[8]
-
Q3: How should I properly store the lyophilized this compound peptide and its stock solutions?
For optimal stability, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccated environment. Once reconstituted in solution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation and degradation. These aliquots should be stored at -80°C. For short-term storage (a few days), solutions may be kept at 4°C, although stability at this temperature should be verified.[11]
Troubleshooting Guide
Problem 1: I am observing precipitation or cloudiness in my this compound peptide solution.
This issue is likely due to peptide aggregation or poor solubility.
-
Possible Cause 1: Suboptimal pH or Buffer. The net charge of a peptide is pH-dependent, and at its isoelectric point (pI), a peptide has minimal solubility.
-
Solution: Adjust the pH of the buffer. For a peptide with a net positive charge like this compound (containing Lysine), a slightly acidic buffer (e.g., pH 4-6) may improve solubility. Conversely, if the peptide were acidic, a basic buffer would be more appropriate. Buffer selection is a critical first step in formulation design.[5][12]
-
-
Possible Cause 2: High Peptide Concentration. Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[6]
-
Solution: Try working with a lower concentration of the peptide. If a high concentration is necessary, consider the addition of stabilizing excipients.
-
-
Possible Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can induce aggregation.
-
Solution: Aliquot the peptide stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Problem 2: My this compound peptide is losing biological activity over time, but I don't see any precipitation.
Loss of activity without visible precipitation often points to chemical degradation.
-
Possible Cause 1: Oxidation. The Tyrosine residue in the sequence is susceptible to oxidation.
-
Possible Cause 2: Hydrolysis. Peptide bonds may be breaking down due to pH-mediated hydrolysis.
-
Solution: Ensure the pH of your solution is maintained within a stable range, typically between pH 5 and 7 for many peptides. Perform a pH stability study to identify the optimal pH for this compound.[5]
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can adsorb to glass or plastic surfaces, reducing the effective concentration in solution.[8]
-
Solution: Use low-protein-binding tubes (e.g., siliconized polypropylene). The addition of a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20) can also help prevent surface adsorption, but check for compatibility with your assay.
-
Data on Peptide Stabilization Strategies
The following table summarizes general strategies to enhance peptide stability in solution, which are applicable to the this compound peptide. The quantitative improvements are illustrative and will vary depending on the specific peptide and experimental conditions.
| Strategy | Parameter | Example Modification | Typical Improvement in Half-Life (Illustrative) |
| pH Optimization | pH | Adjusting buffer from pH 7.4 to pH 6.0 | 2-5 fold increase |
| Buffer Selection | Buffer Species | Using a citrate (B86180) or phosphate (B84403) buffer | 1.5-3 fold increase |
| Use of Excipients | Additive | Addition of 5% Mannitol (a polyol) | 3-10 fold increase |
| Amino Acid Substitution | Sequence | Replacing a labile residue (e.g., Met to Nle) | >10 fold increase |
| PEGylation | Covalent Modification | Attaching a 20 kDa PEG chain | >20 fold increase |
Experimental Protocols
Protocol 1: Assessment of this compound Peptide Stability by RP-HPLC
This protocol provides a framework for evaluating the stability of the this compound peptide under various formulation conditions.
-
Preparation of Stability Samples:
-
Reconstitute this compound peptide in various buffers (e.g., phosphate, citrate, acetate) at different pH values (e.g., 5.0, 6.0, 7.4).
-
Prepare samples with and without stabilizing excipients (e.g., sucrose, mannitol, polysorbate 80).
-
Prepare a control sample in ultrapure water.
-
The final peptide concentration should be suitable for HPLC analysis (e.g., 1 mg/mL).
-
-
Incubation:
-
Store aliquots of each sample at different temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove an aliquot from each condition for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining intact peptide relative to the time-zero sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life for each condition.
-
Protocol 2: PEGylation of this compound for Enhanced Stability
This protocol describes the covalent attachment of polyethylene (B3416737) glycol (PEG) to the Lysine residue in the this compound sequence to potentially increase its half-life and stability.[7][8]
-
Materials:
-
This compound Peptide (containing a single Lysine).
-
NHS-activated PEG (e.g., 5 kDa).
-
Reaction Buffer: 100 mM sodium phosphate buffer, pH 7.5.
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion or reverse-phase chromatography.
-
-
Procedure:
-
Peptide Dissolution: Dissolve the this compound peptide in the reaction buffer to a concentration of 2-5 mg/mL.
-
PEG Addition: Add a 3 to 5-fold molar excess of NHS-activated PEG to the peptide solution. Mix gently.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quenching: Add the quenching reagent to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS-PEG.
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG using an appropriate chromatography method (e.g., SEC or RP-HPLC).
-
Characterization: Confirm the identity and purity of the PEGylated product using mass spectrometry and RP-HPLC.
-
Visualizations
Caption: Key degradation pathways affecting this compound peptide stability.
Caption: Workflow for troubleshooting this compound peptide stability issues.
References
- 1. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Peptide Stability [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Buy H-Thr-Ser-Tyr-Lys-Phe-Glu-Ser-Val-OH [smolecule.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: B8R 20-27 Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding issues during flow cytometry analysis of B8R 20-27 specific T-cells.
Troubleshooting Guides
Issue: High background or non-specific binding observed in my negative control or stained samples.
High background fluorescence can obscure the true positive signal, leading to inaccurate quantification of this compound specific T-cells. This guide provides a systematic approach to identify and mitigate the sources of non-specific binding.
Question: I am seeing a high percentage of positive cells in my unstained or isotype control for this compound staining. What are the potential causes and how can I fix this?
Answer:
High background in negative controls is a common issue in flow cytometry and can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:
1. Cell Viability and Quality:
-
Problem: Dead cells are notorious for non-specifically binding antibodies and other fluorescent reagents due to their compromised membrane integrity.[1][2][3]
-
Troubleshooting:
-
Always include a viability dye (e.g., Propidium Iodide, 7-AAD, or fixable viability dyes) in your staining panel to exclude dead cells from your analysis.[1][2][3][4]
-
Ensure samples are fresh and handled gently to minimize cell death. Avoid harsh vortexing or high-speed centrifugation.[5][6]
-
If cell viability is low (<90%), consider using a dead cell removal kit before staining.[1]
-
2. Fc Receptor-Mediated Binding:
-
Problem: Monocytes, macrophages, B cells, and dendritic cells express Fc receptors that can bind to the Fc portion of antibodies, leading to false positive signals.[3][7][8][9]
-
Troubleshooting:
-
Pre-incubate your cells with an Fc blocking reagent.[6][7][8] This can be a commercially available anti-CD16/CD32 antibody or serum from the same species as your primary antibody.
-
For human peripheral blood mononuclear cells (PBMCs), using human serum or purified IgG can effectively block Fc receptors.[1][7][10]
-
3. Inadequate Blocking or Washing:
-
Problem: Insufficient blocking of non-specific binding sites on cells or inadequate washing to remove unbound antibodies can result in high background.[5][11]
-
Troubleshooting:
-
Ensure your staining buffer contains a source of protein like bovine serum albumin (BSA) or fetal bovine serum (FBS) to block non-specific protein-protein interactions.[3][4]
-
Increase the number of wash steps after antibody incubation to thoroughly remove any unbound antibodies.[2][11]
-
Consider adding a low concentration of a mild detergent like Tween-20 to your wash buffer to reduce non-specific binding.[5][11]
-
4. Antibody/Tetramer Concentration:
-
Problem: Using an excessive concentration of your fluorescently labeled antibody or this compound tetramer can lead to non-specific binding.[3][5][12]
-
Troubleshooting:
Illustrative Data on Troubleshooting Efficacy:
The following table presents hypothetical data demonstrating the impact of various troubleshooting steps on reducing non-specific binding of a this compound tetramer to splenocytes.
| Condition | % this compound+ of CD8+ T-cells (No Blocking) | % this compound+ of CD8+ T-cells (With Fc Block) | % this compound+ of CD8+ T-cells (With Viability Dye) | % this compound+ of CD8+ T-cells (Optimized Tetramer Conc.) |
| Unstimulated Control | 5.2% | 1.5% | 0.8% | 0.5% |
| This compound Stimulated | 15.8% | 12.3% | 11.5% | 11.2% |
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is it used in flow cytometry?
A1: The this compound peptide (sequence: TSYKFESV) is a well-characterized, immunodominant H-2Kb restricted epitope from the vaccinia virus.[13][14][15] In flow cytometry, it is commonly used to identify and quantify vaccinia virus-specific CD8+ T-cell populations, particularly in studies involving vaccine development and T-cell immunology.[16][17][18]
Q2: My entire cell population seems to have shifted to a higher fluorescence intensity, not just a distinct positive population. What could be the cause?
A2: A shift in the entire population often points to issues that affect all cells, such as:
-
Autofluorescence: Some cell types are naturally more autofluorescent. Ensure you have an unstained control to set your baseline fluorescence.[19]
-
Instrument Settings: Incorrect voltage or compensation settings on the flow cytometer can lead to an artificial shift in your populations. Always use appropriate controls to set up your instrument.[5]
-
Reagent Aggregation: Aggregates of fluorescent reagents can be taken up by cells, causing a general increase in fluorescence. Centrifuge your antibodies/tetramers before use to pellet any aggregates.
Q3: Can the fixation and permeabilization process for intracellular cytokine staining increase non-specific binding?
A3: Yes, the fixation and permeabilization steps required for intracellular cytokine staining can sometimes increase non-specific antibody binding. Some fixatives and detergents can alter cell morphology and surface charge, potentially exposing new sites for non-specific interactions. It is crucial to use a well-established protocol and high-quality reagents. If you suspect this is an issue, you can try different fixation/permeabilization buffers.
Experimental Protocols
Standard Protocol for this compound Tetramer Staining of Mouse Splenocytes
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized or control mice.
-
Fc Receptor Blocking: Incubate cells with an anti-mouse CD16/CD32 antibody (Fc block) in FACS buffer (PBS with 2% FBS) for 10-15 minutes on ice.[7][10]
-
Tetramer Staining: Add the PE-conjugated this compound/H-2Kb tetramer at the predetermined optimal concentration. Incubate for 30-60 minutes at room temperature in the dark.[17]
-
Surface Marker Staining: Add a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD8, CD44) and incubate for 20-30 minutes on ice in the dark.
-
Viability Staining: If not using a fixable viability dye, add a non-fixable viability dye like 7-AAD or PI to the cells just before analysis.
-
Washing: Wash the cells twice with cold FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire events on a flow cytometer.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding in flow cytometry experiments.
Caption: A flowchart for systematically troubleshooting non-specific binding in flow cytometry.
References
- 1. Blocking of FC-Receptor Binding | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 2. biocompare.com [biocompare.com]
- 3. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. cytometry.org [cytometry.org]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Fc Blocking | McGovern Medical School [med.uth.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. colibri-cytometry.com [colibri-cytometry.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 12. sanguinebio.com [sanguinebio.com]
- 13. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 14. Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
- 17. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 18. Local antigen in nonlymphoid tissue promotes resident memory CD8+ T cell formation during viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
Technical Support Center: Enhancing B8R 20-27 In Vivo Immunogenicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the in vivo immunogenicity of the B8R 20-27 peptide. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key methodologies are provided.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide, with the amino acid sequence TSYKFESV, is an immunodominant H-2Kb restricted CD8+ T cell epitope derived from the B8R protein of the Vaccinia virus.[1] The B8R protein is a secreted homolog of the gamma interferon (IFN-γ) receptor that neutralizes the antiviral activity of IFN-γ.[2][3][4] Due to its strong immunogenicity, the this compound peptide is often used as a model antigen in immunological studies and as a positive control in vaccine research.[5]
Q2: Why is enhancing the immunogenicity of the this compound peptide important?
A2: While this compound is naturally immunodominant in the context of a Vaccinia virus infection, synthetic peptide vaccines are often poorly immunogenic on their own.[6][7] Enhancing their immunogenicity is crucial for developing effective subunit vaccines against various pathogens and for cancer immunotherapy.[6][8] A more potent immune response to this model peptide can also provide insights into optimizing vaccine platforms for other less immunogenic epitopes.
Q3: What are the primary strategies to enhance the in vivo immunogenicity of a peptide like this compound?
A3: The main strategies include:
-
Use of Adjuvants: Adjuvants are substances that boost the immune response to an antigen.[8][9] Common adjuvants for peptide vaccines include Toll-like receptor (TLR) agonists (e.g., CpG ODN, Poly(I:C)), saponin-based adjuvants, and emulsions.[10]
-
Advanced Delivery Systems: Encapsulating or conjugating the peptide to delivery systems like liposomes or nanoparticles can improve its stability, uptake by antigen-presenting cells (APCs), and presentation to T cells.[7][11]
-
Peptide Modifications: While not always necessary for an already immunodominant peptide, strategies like creating longer peptides or linking them to carrier proteins can improve immunogenicity.[11]
-
Combination Therapies: Combining peptide vaccination with other immunomodulatory agents, such as checkpoint inhibitors or co-stimulatory molecule agonists (e.g., anti-CD40), can significantly enhance T-cell responses.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or undetectable this compound-specific CD8+ T cell response (as measured by ELISPOT or Intracellular Cytokine Staining) | 1. Suboptimal peptide dose: The amount of peptide administered may be too low to elicit a strong response. 2. Ineffective adjuvant or formulation: The chosen adjuvant may not be potent enough, or the peptide and adjuvant were not properly mixed. 3. Peptide degradation: The peptide may be rapidly degraded in vivo before it can be effectively presented by APCs. 4. Inadequate route of administration: The chosen route may not be optimal for the vaccine formulation. 5. Issues with T cell assays: Problems with cell viability, reagents, or the protocol for ELISPOT or ICS. | 1. Perform a dose-response study: Test a range of peptide concentrations (e.g., 10-100 µg per mouse) to determine the optimal dose. 2. Select a more potent adjuvant: Consider using a TLR agonist like CpG ODN or Poly(I:C), or a combination of adjuvants (e.g., TriVax, which includes a TLR agonist and an anti-CD40 antibody). Ensure proper emulsification if using an oil-in-water adjuvant. 3. Use a delivery system: Encapsulate the peptide in liposomes or nanoparticles to protect it from degradation and enhance its delivery to APCs. 4. Optimize the route of administration: Subcutaneous or intramuscular injections are common for peptide vaccines. The optimal route can depend on the adjuvant and delivery system used. 5. Review and optimize your T cell assay protocols: Ensure proper handling of splenocytes, use of positive controls (e.g., PMA/Ionomycin), and validated antibodies and reagents. |
| High variability in immune responses between individual animals | 1. Inconsistent vaccine preparation: Variations in the emulsification of peptide and adjuvant can lead to inconsistent dosing. 2. Inaccurate injections: Intraperitoneal or subcutaneous injections can be variable if not performed consistently. 3. Biological variability: Inherent differences in the immune systems of individual animals. | 1. Standardize vaccine preparation: Use a consistent method for mixing the peptide and adjuvant to ensure a homogenous formulation. 2. Ensure proper injection technique: Train personnel to perform injections consistently to minimize variability. 3. Increase group size: Using a larger number of animals per group can help to mitigate the effects of biological variability and improve statistical power. |
| Immune response is short-lived and does not establish a strong memory | 1. Weak initial priming: The initial immune response may not be strong enough to generate a robust memory T cell population. 2. Lack of CD4+ T cell help: CD4+ T cells are often crucial for the development and maintenance of CD8+ T cell memory. The this compound peptide is a minimal CD8+ T cell epitope and does not contain a CD4+ T cell epitope. | 1. Incorporate a booster immunization: A prime-boost strategy, with immunizations spaced several weeks apart, can significantly enhance the memory response. 2. Include a universal CD4+ T cell epitope: Co-administering or co-formulating the this compound peptide with a universal CD4+ T helper epitope, such as the Pan DR epitope (PADRE), can provide the necessary help to establish long-term CD8+ T cell memory. |
Quantitative Data on Enhancing this compound Immunogenicity
The following table summarizes data from various studies, illustrating the impact of different adjuvants and vaccination strategies on the magnitude of the this compound-specific CD8+ T cell response in C57BL/6 mice. Responses are typically measured as the percentage of this compound-specific CD8+ T cells in the spleen or peripheral blood, as determined by tetramer staining or intracellular cytokine staining for IFN-γ.
| Vaccination Strategy | Adjuvant/Method | Approximate Peak Response (% of CD8+ T cells) | Key Findings | References |
| Peptide Alone | None | < 0.1% | Synthetic peptides alone are poorly immunogenic. | Inferred from multiple sources |
| Peptide + TLR9 Agonist | CpG ODN 1826 | 1-5% | CpG ODN significantly enhances the this compound-specific CD8+ T cell response. | [11] |
| Peptide + TLR3 Agonist | Poly(I:C) | 2-6% | Poly(I:C) is an effective adjuvant for inducing CD8+ T cell responses to peptide antigens. | |
| Peptide + Co-stimulation | Anti-CD40 Antibody | 3-8% | Agonistic anti-CD40 antibody provides strong co-stimulation to APCs, boosting T cell priming. | |
| TriVax | Peptide + CpG ODN + Anti-CD40 | 10-20% | The combination of a TLR agonist and anti-CD40 antibody (TriVax) synergistically enhances the CD8+ T cell response. | |
| Recombinant MVA | MVA vector expressing B8R | 5-15% | Modified Vaccinia Ankara (MVA) vector expressing the B8R protein elicits a strong endogenous response to the this compound epitope. | [1] |
| Recombinant MVA + CD40L | MVA vector co-expressing B8R and CD40L | 15-25% | Genetic adjuvantation of MVA with CD40L further potentiates the this compound-specific CD8+ T cell response. |
Note: The percentages are approximate and can vary depending on the specific experimental conditions, such as peptide dose, timing of analysis, and mouse strain.
Experimental Protocols
In Vivo Peptide Immunization of Mice
This protocol describes a general procedure for immunizing C57BL/6 mice with the this compound peptide and an adjuvant.
Materials:
-
This compound peptide (TSYKFESV), lyophilized
-
Sterile, endotoxin-free PBS
-
Adjuvant of choice (e.g., CpG ODN 1826, Poly(I:C))
-
C57BL/6 mice (6-8 weeks old)
-
Sterile syringes and needles
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized this compound peptide in sterile PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
-
Vaccine Formulation:
-
On the day of immunization, thaw an aliquot of the peptide stock solution.
-
Dilute the peptide and adjuvant in sterile PBS to the final desired concentrations in a total volume of 100-200 µL per mouse. For example, for a 50 µg peptide dose with 25 µg CpG ODN in a 100 µL injection volume:
-
50 µL of 1 mg/mL this compound peptide
-
25 µL of 1 mg/mL CpG ODN
-
25 µL of sterile PBS
-
-
Gently mix the components.
-
-
Immunization:
-
Administer the vaccine formulation to the mice via the desired route (e.g., subcutaneous injection at the base of the tail or intramuscular injection into the quadriceps).
-
For a prime-boost regimen, repeat the immunization 2-3 weeks after the primary immunization.
-
-
Monitoring: Monitor the animals for any adverse reactions. The immune response can be analyzed 7-10 days after the final immunization.
IFN-γ ELISPOT Assay for Quantifying this compound-Specific T Cells
This protocol outlines the steps for performing an Enzyme-Linked Immunospot (ELISPOT) assay to enumerate IFN-γ secreting cells from the spleens of immunized mice.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
This compound peptide
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
2-Mercaptoethanol
-
ACK lysis buffer
Procedure:
-
Plate Coating: Coat the ELISPOT plate wells with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Plate Blocking: Wash the plate and block with complete RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Splenocyte Preparation:
-
Euthanize the immunized mice and aseptically remove the spleens.
-
Prepare a single-cell suspension by mechanically disrupting the spleens.
-
Lyse red blood cells using ACK lysis buffer.
-
Wash the splenocytes and resuspend in complete RPMI-1640 medium. Count the viable cells.
-
-
Cell Plating and Stimulation:
-
Plate the splenocytes in the coated and blocked ELISPOT plate at a density of 2-5 x 10^5 cells per well.
-
Add the this compound peptide to the appropriate wells at a final concentration of 1-10 µg/mL.
-
Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A or PMA/Ionomycin).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate. Allow spots to develop.
-
Stop the reaction by washing with water.
-
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader. Each spot represents a single IFN-γ secreting cell.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol describes how to identify this compound-specific CD8+ T cells by measuring intracellular IFN-γ production using flow cytometry.
Materials:
-
Splenocytes from immunized mice (prepared as in the ELISPOT protocol)
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against mouse CD8, CD44
-
Fluorochrome-conjugated antibody against mouse IFN-γ
-
Fixation/Permeabilization buffer kit
-
FACS tubes or 96-well plates
-
Flow cytometer
Procedure:
-
In Vitro Stimulation:
-
Resuspend splenocytes in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells per sample.
-
Add Brefeldin A (e.g., 10 µg/mL) to each sample.
-
Add the this compound peptide (1-10 µg/mL) to the stimulated samples. Include an unstimulated control.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated anti-CD8 and anti-CD44 antibodies for 20-30 minutes on ice, protected from light.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorochrome-conjugated anti-IFN-γ antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on CD8+ T cells and then determining the percentage of these cells that are positive for IFN-γ and CD44.
-
Signaling Pathways and Experimental Workflows
Adjuvant-Mediated Immune Activation
Adjuvants like CpG ODN (a TLR9 agonist) and Poly(I:C) (a TLR3 agonist) enhance the immunogenicity of the this compound peptide by activating APCs, primarily dendritic cells (DCs). This activation is mediated through specific signaling pathways.
Caption: Adjuvant signaling pathways in an APC.
Experimental Workflow for Enhancing this compound Immunogenicity
This diagram illustrates a typical experimental workflow for evaluating different strategies to enhance the in vivo immunogenicity of the this compound peptide.
Caption: Workflow for peptide immunogenicity study.
References
- 1. journals.asm.org [journals.asm.org]
- 2. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 3. The effect of Toll-like receptor agonists on the immunogenicity of MVA-SARS-2-S vaccine after intranasal administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elib.tiho-hannover.de [elib.tiho-hannover.de]
- 6. academic.oup.com [academic.oup.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Synergy effects of Polyinosinic-polycytidylic acid, CpG oligodeoxynucleotide, and cationic peptides to adjuvant HPV E7 epitope vaccine through preventive and therapeutic immunization in a TC-1 grafted mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genetic Adjuvantation of Recombinant MVA with CD40L Potentiates CD8 T Cell Mediated Immunity [frontiersin.org]
Technical Support Center: B8R 20-27 Based Assays
Welcome to the technical support center for B8R 20-27 based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of the this compound peptide in immunological assays.
I. Troubleshooting Guides
This section addresses common problems encountered during this compound based assays, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Signal in Intracellular Cytokine Staining (ICS) or ELISPOT Assays
-
Question: I am not detecting a significant population of IFN-γ producing CD8+ T cells after stimulating splenocytes with the this compound peptide. What could be the reason?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Suboptimal Peptide Concentration The optimal concentration of this compound peptide for T cell stimulation can vary. While 1-2 µg/mL is commonly used, it's advisable to perform a dose-response curve (e.g., 0.1, 1, 5, 10 µg/mL) to determine the optimal concentration for your specific experimental conditions.[1][2][3] Inadequate Stimulation Time For intracellular cytokine staining, a stimulation period of 5-6 hours is typical.[1][2][3] For ELISPOT assays, a longer incubation of 18-24 hours is often required.[4] Ensure you are using the appropriate incubation time for your chosen assay. Poor Peptide Solubility or Stability Ensure the lyophilized this compound peptide is properly reconstituted and stored. Peptides should be stored at -20°C or colder for long-term use.[5][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. If the peptide is difficult to dissolve, a small amount of DMSO can be used, but the final concentration in your cell culture should be kept low (ideally below 0.5%) to avoid cytotoxicity.[7] Low Frequency of Antigen-Specific T Cells The frequency of this compound specific T cells can be low, especially in naïve animals or at early time points post-infection/vaccination. Consider using a positive control (e.g., PMA/Ionomycin) to ensure the cells are capable of producing IFN-γ.[2][8] You may also need to increase the number of cells per well in your assay. Incorrect Timing of Sample Collection The peak of the CD8+ T cell response to vaccinia virus, and thus the this compound epitope, typically occurs around 7-10 days post-infection.[1][9] Collecting samples too early or too late may result in a lower frequency of responding cells.
Issue 2: High Background in ELISPOT Assays
-
Question: My ELISPOT plate shows a high number of spots in the negative control wells (no peptide), making it difficult to interpret the results for this compound stimulated wells. What can I do to reduce the background?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Pre-activated T Cells T cells can become activated in vivo or during the isolation process. To minimize this, handle cells gently and consider a resting period for the cells before setting up the ELISPOT assay.[10] Washing the cells right before adding them to the plate can also help remove pre-secreted cytokines.[7] High DMSO Concentration If the this compound peptide is dissolved in DMSO, high final concentrations in the culture can lead to membrane darkening and non-specific spot formation.[7] Keep the final DMSO concentration below 0.4%.[7] Contaminated Reagents or Cells Mycoplasma or other microbial contamination can lead to non-specific T cell activation. Ensure all reagents and cell cultures are sterile. Inadequate Washing Insufficient washing of the ELISPOT plate can leave behind residual detection antibody, leading to a high background. Follow the manufacturer's protocol for washing steps carefully. Overdevelopment of the Plate The substrate incubation time is critical. Overdevelopment can lead to a general darkening of the membrane and an increase in background spots. Optimize the development time for your specific assay.
Issue 3: Variability and Poor Reproducibility in Tetramer Staining
-
Question: I am getting inconsistent results with my this compound tetramer staining, and the positive population is not well-defined. How can I improve my staining protocol?
-
Possible Causes and Solutions:
Potential Cause Troubleshooting Steps Suboptimal Staining Conditions The incubation time and temperature for tetramer staining are critical. A common protocol involves incubating cells with the this compound tetramer for 30 minutes at room temperature or 1 hour at 4°C.[2][11] It is recommended to optimize these conditions for your specific cell type and experimental setup.[12] Non-specific Binding To reduce non-specific binding of the tetramer, include a blocking step with an Fc receptor blocking antibody (e.g., anti-CD16/32) before adding the tetramer.[1] Using an irrelevant tetramer as a negative control can also help to identify non-specific binding.[12] Tetramer Quality and Storage Ensure that the this compound tetramer has been stored correctly (typically at 4°C in the dark) and has not expired. The quality of the tetramer can significantly impact the staining results. Low Cell Viability Staining dead cells can lead to high background and non-specific signals. Always include a viability dye in your staining panel to exclude dead cells from the analysis. Incorrect Flow Cytometer Settings Proper setup of the flow cytometer, including compensation and gating strategies, is crucial for accurate tetramer analysis. Ensure that the settings are optimized for detecting the specific fluorochrome conjugated to your tetramer.
II. Frequently Asked Questions (FAQs)
1. What is the this compound peptide?
The this compound peptide is an 8-amino acid sequence (TSYKFESV) derived from the B8R protein of the vaccinia virus.[5][13] The B8R protein is a soluble interferon-gamma (IFN-γ) receptor homolog that helps the virus evade the host immune system by neutralizing IFN-γ.[14] The this compound peptide is an immunodominant H-2Kb restricted epitope in C57BL/6 mice, meaning it elicits a strong CD8+ T cell response during vaccinia virus infection or vaccination.[15][16]
2. What are the common applications of this compound based assays?
This compound based assays are primarily used to:
-
Quantify the frequency of vaccinia virus-specific CD8+ T cells.
-
Assess the functionality of these T cells by measuring cytokine production (e.g., IFN-γ, TNF-α) or cytotoxic potential.[1]
-
Evaluate the immunogenicity of vaccinia virus-based vaccines.[14][17]
-
Study the mechanisms of T cell memory and immunodominance.[17]
3. How should I store and handle the this compound peptide?
-
Lyophilized peptide: For long-term storage, keep the lyophilized peptide at -20°C or -80°C.[5][6] For short-term storage, it can be kept at 4°C for a few weeks.[6]
-
Peptide in solution: It is recommended to prepare single-use aliquots of the reconstituted peptide to avoid repeated freeze-thaw cycles.[6] Peptide solutions can be stored at -20°C for several months.[6] The stability of peptides in solution is dependent on the sequence and storage conditions.
4. What are typical quantitative results I can expect from a this compound based assay?
The percentage of this compound specific CD8+ T cells can vary significantly depending on the experimental conditions. The following table summarizes some reported values:
| Assay Type | Tissue/Cell Source | Experimental Condition | Reported % of this compound specific CD8+ T cells | Reference |
| Tetramer Staining | Spleen | 7 days post-vaccinia virus infection (intraperitoneal) | ~9.7% | [18] |
| Tetramer Staining | Small Intestinal Intraepithelial Lymphocytes | 7 days post-vaccinia virus infection (intrarectal) | ~16.5% | [18] |
| Tetramer Staining | Small Intestinal Lamina Propria | 7 days post-vaccinia virus infection (intrarectal) | ~24.9% | [18] |
| Intracellular Cytokine Staining | Spleen | 9 days post-vaccinia virus infection | ~11.5% | [9] |
III. Experimental Protocols & Methodologies
Protocol 1: Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol is a general guideline for detecting IFN-γ production by this compound specific CD8+ T cells from mouse splenocytes.
-
Cell Preparation: Prepare a single-cell suspension of splenocytes from vaccinia virus-infected or vaccinated mice.
-
Stimulation:
-
Resuspend splenocytes at a concentration of 1-2 x 10^6 cells/well in a 96-well U-bottom plate.
-
Add this compound peptide to a final concentration of 1-2 µg/mL.[1][2]
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.[1][2]
-
-
Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Perform surface staining for CD8 and other markers of interest (e.g., CD44, CD62L) by incubating with fluorescently labeled antibodies for 20-30 minutes at 4°C.
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining for IFN-γ by incubating with a fluorescently labeled anti-IFN-γ antibody for 30 minutes at 4°C.
-
Wash the cells.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD8+ T cell population and analyze the percentage of IFN-γ positive cells.
-
IV. Diagrams
Signaling Pathway
Caption: B8R protein from vaccinia virus inhibits IFN-γ signaling by acting as a decoy receptor.
Experimental Workflow
Caption: A typical workflow for an intracellular cytokine staining (ICS) assay using the this compound peptide.
Logical Relationships
Caption: The relationship between the this compound peptide, antigen-specific T cells, and common assay readouts.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. mabtech.com [mabtech.com]
- 8. A Soluble Version of Nipah Virus Glycoprotein G Delivered by Vaccinia Virus MVA Activates Specific CD8 and CD4 T Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - Peptide vaccination of mice immune to LCMV or vaccinia virus causes serious CD8+ T cell-mediated, TNF-dependent immunopathology [jci.org]
- 10. researchgate.net [researchgate.net]
- 11. Critical role for all-trans retinoic acid for optimal effector and effector memory CD8 T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. An adaptation of recombinant vaccinia-based ELISPOT and intracellular cytokine staining for a comparative measurement of cellular immune responses in HIV-1 and HIV-2 infections in West Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lack of B Lymphocytes Enhances CD8 T Cell-Mediated Resistance against Respiratory Viral Infection but Compromises Memory Cell Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalog peptide this compound - ready for immediate delivery [peptides.de]
- 16. academic.oup.com [academic.oup.com]
- 17. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Synthetic B8R 20-27 Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of the synthetic B8R 20-27 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
The this compound peptide is a fragment of the B8R protein from the vaccinia virus, consisting of the amino acid sequence from position 20 to 27 (TSYKFESV).[1][2] The B8R protein is a viral virulence factor that functions as a soluble homolog of the gamma interferon (IFN-γ) receptor.[3][4] It binds to IFN-γ, neutralizing its antiviral activity and helping the virus evade the host's immune response.[1] The this compound peptide is often used in immunological research, particularly in studies related to T-cell responses against vaccinia virus infection.[2][5][6]
Q2: What are the most critical quality control parameters for synthetic peptides like this compound?
The primary quality attributes for any synthetic peptide are identity, purity, and quantity (peptide content).[7][8][9]
-
Identity: Confirms that the correct peptide sequence has been synthesized. This is typically verified by mass spectrometry.[9][10][11]
-
Purity: Determines the percentage of the target peptide in the final product. It is crucial for ensuring reliable and reproducible experimental results.[9][12] The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC).[7][10][11]
-
Peptide Content (Assay): Measures the actual amount of peptide in the lyophilized powder, which also contains counterions (like TFA) and water.[7] This is important for accurate concentration calculations.
Q3: What level of peptide purity is recommended for my experiments?
The required purity level depends on the application. While higher purity is generally better, it also increases the cost.[13]
| Purity Level | Recommended Applications | Rationale |
| >98% | In vivo studies, clinical trials, structural studies (NMR, X-ray crystallography) | Minimizes the risk of adverse effects from impurities and ensures the highest accuracy.[13] |
| >95% | Quantitative cell-based assays, receptor-ligand binding studies, immunoassays (ELISA) | Ensures that the observed biological activity is due to the target peptide and not contaminants.[12] |
| >85% | Non-quantitative immunological applications (e.g., T-cell epitope screening) | Sufficient for initial screening purposes where the primary goal is to identify a response. |
| >70% | Polyclonal antibody production, non-sensitive screening | Generally considered a crude preparation, suitable for applications where impurities are less likely to interfere.[13] |
Q4: What are common impurities found in synthetic peptides?
Impurities can arise from various sources during solid-phase peptide synthesis (SPPS).[12][14] Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[15]
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.[15]
-
Oxidized/Reduced peptides: Particularly for residues like Methionine or Cysteine.[16]
-
Residual solvents and reagents: Chemicals used during synthesis, such as Trifluoroacetic acid (TFA), which can remain in the final product.[10][11]
Troubleshooting Guides
Problem 1: Low Purity Detected by HPLC Analysis
Symptoms: The HPLC chromatogram shows multiple peaks, with the main peak representing less than the expected purity.
Possible Causes:
-
Inefficient coupling reactions during synthesis leading to deletion sequences.[12]
-
Formation of secondary structures or aggregation during synthesis.[12]
-
Side reactions or incomplete deprotection of amino acid side chains.[15]
-
Peptide degradation during cleavage from the resin or during storage.[17]
Solutions:
-
Review HPLC Method: Ensure the HPLC gradient is optimized for your peptide. A shallow gradient is often required to separate closely related peptide impurities.[18]
-
Repurification: If the purity is only slightly below the required level, repurification by preparative HPLC may be an option.
-
Contact Supplier: Provide the HPLC and mass spectrometry data to your peptide supplier. They can analyze the synthesis report to identify potential issues.
-
Re-synthesis: For critical applications, re-synthesis with optimized protocols may be necessary.
Problem 2: Incorrect Molecular Weight in Mass Spectrometry (MS) Analysis
Symptoms: The observed mass-to-charge (m/z) ratio does not match the theoretical molecular weight of the this compound peptide.
Possible Causes:
-
Mass is lower than expected: Suggests a deletion of one or more amino acids.
-
Mass is higher than expected: Could indicate an insertion of an extra amino acid, incomplete removal of a protecting group, or modification (e.g., oxidation, +16 Da).[16]
-
Multiple peaks are observed: The sample may be a mixture of the correct peptide and other impurities.
Solutions:
-
Verify Theoretical Mass: Double-check the calculation of the theoretical molecular weight.
-
Analyze Impurity Masses: Calculate the mass difference between the observed and theoretical values. This can help identify the specific modification or missing/added amino acid.
-
Tandem MS (MS/MS): Perform tandem mass spectrometry to sequence the peptide and pinpoint the exact location of the modification or sequence error.[19][20]
-
Consult Supplier: Share the MS data with the manufacturer for investigation.
Problem 3: Difficulty Dissolving the Lyophilized Peptide
Symptoms: The peptide powder does not dissolve in aqueous buffers like PBS, resulting in a cloudy solution or visible particulates.[21]
Possible Causes:
-
Hydrophobicity: The this compound sequence (TSYKFESV) contains hydrophobic residues (Y, F, V) which can lead to poor solubility in water.[21][22]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, making them difficult to dissolve.[12][22]
-
pH is near the Isoelectric Point (pI): Peptides are least soluble at their pI, where the net charge is zero.[22]
Solutions:
-
Always test solubility on a small aliquot first. [21]
-
Use an Organic Solvent: First, dissolve the peptide in a minimal amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[21][23]
-
Slow Dilution: Slowly add the desired aqueous buffer to the organic solvent solution dropwise while gently vortexing.[21] If the solution becomes cloudy, you have exceeded the solubility limit.
-
pH Adjustment:
-
The this compound peptide has a net charge of -1 at neutral pH (due to Glutamic acid, E).
-
Using a slightly basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) can increase the net negative charge and improve solubility.[21]
-
-
Sonication: Brief sonication can help break up aggregates and facilitate dissolution.[23]
Problem 4: Inconsistent or No Biological Activity
Symptoms: The peptide fails to elicit the expected biological response (e.g., T-cell stimulation) in a functional assay.
Possible Causes:
-
Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.[17] Peptides are susceptible to degradation by proteases in biological media.[24]
-
Inaccurate Concentration: The actual peptide concentration may be lower than calculated due to errors in weighing, dissolution, or not accounting for peptide content.[25]
-
Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can cause non-specific immune stimulation or cellular toxicity, confounding results.[26][27] This is critical for any cell-based or in vivo experiment.
-
Peptide Aggregation: Aggregated peptides may not be biologically active.
Solutions:
-
Confirm Identity and Purity: Re-analyze the peptide stock with HPLC and MS to ensure it has not degraded.
-
Perform a Stability Test: Assess the peptide's stability under your specific assay conditions.[17][28]
-
Endotoxin Testing: Use a Limulus Amebocyte Lysate (LAL) assay to quantify endotoxin levels. For cellular assays, levels should ideally be below 0.01 EU/µg.[26]
-
Fresh Solubilization: Prepare a fresh stock solution from the lyophilized powder, following the recommended solubility protocol.
Key Quality Control Experiments
Purity and Identity Analysis by RP-HPLC-MS
This is the gold standard for peptide quality control, combining the separation power of HPLC with the precise mass identification of MS.[10][19]
Experimental Protocol:
-
Objective: To separate the target peptide from impurities and confirm its molecular weight.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.[15]
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 4.6 mm ID, 250 mm length, 300 Å pore size).[29]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[15]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[15]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV absorbance at 214-220 nm (peptide backbone).[11][15]
-
Mass Spectrometry: Use an electrospray ionization (ESI) source coupled to the HPLC outlet to obtain the mass spectrum of the eluting peaks.[19]
-
Data Presentation: Example HPLC Parameters
| Parameter | Recommended Setting |
| Column | C18, wide pore (300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Detection | UV at 214 nm |
| Column Temp. | 30-40 °C |
Endotoxin Analysis
Experimental Protocol (LAL Assay Principle):
-
Objective: To quantify the level of bacterial endotoxins in the peptide sample.
-
Methodology: The Limulus Amebocyte Lysate (LAL) test is based on the coagulation reaction of the lysate from horseshoe crab amebocytes in the presence of endotoxins. The reaction can be measured chromogenically, turbidimetrically, or via gel-clot.
-
Procedure: The peptide sample is incubated with the LAL reagent. The rate of color development or turbidity increase is proportional to the amount of endotoxin present and is compared to a standard curve.
-
Importance: For any in vivo use or cell culture experiments, endotoxin levels must be controlled to avoid misleading inflammatory responses.[26][27] The FDA sets maximum permissible endotoxin levels for injectable drugs.[27]
Visualizations
Experimental and QC Workflow
Caption: Quality control workflow for synthetic this compound peptide.
Troubleshooting Peptide Solubility
Caption: Decision tree for troubleshooting this compound peptide solubility.
B8R Protein Mechanism of Action
Caption: Simplified pathway of B8R protein interference with IFN-γ signaling.
References
- 1. Vaccinia Virus B8R (20-27) - 1 mg [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide mimetics of gamma interferon possess antiviral properties against vaccinia virus and other viruses in the presence of poxvirus B8R protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Changes in functional but not structural avidity during differentiation of CD8+ effector cells in vivo following virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. polypeptide.com [polypeptide.com]
- 8. researchgate.net [researchgate.net]
- 9. farbefirma.org [farbefirma.org]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. bachem.com [bachem.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 17. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 20. De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 23. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biomedgrid.com [biomedgrid.com]
- 26. genscript.com [genscript.com]
- 27. rdworldonline.com [rdworldonline.com]
- 28. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 29. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to Vaccinia Virus Epitopes: Focus on B8R 20-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vaccinia virus (VACV) CD8+ T cell epitope B8R 20-27 with other notable VACV epitopes. The information presented is curated from peer-reviewed experimental data to facilitate informed decisions in vaccine development and immunological research.
Introduction to Vaccinia Virus Epitopes
Vaccinia virus, a large, complex, enveloped virus belonging to the poxvirus family, has been instrumental in the eradication of smallpox and is now widely explored as a vector for vaccines against other infectious diseases and cancer. The immunogenicity of VACV is attributed to a plethora of viral epitopes that elicit robust B and T cell responses. Among these, CD8+ T cell epitopes are crucial for clearing viral infections. This guide focuses on the this compound epitope, a well-characterized and immunodominant epitope in the C57BL/6 mouse model, and compares its immunological properties with other VACV epitopes.
The B8R protein of vaccinia virus is a soluble interferon-gamma (IFN-γ) receptor homolog that the virus uses to evade the host immune system. The this compound peptide (TSYKFESV) is an H-2Kb-restricted epitope that consistently elicits a dominant CD8+ T cell response in C57BL/6 mice following VACV infection or vaccination.[1][2] Understanding the characteristics of this epitope in relation to others is vital for designing effective VACV-based vaccines and for dissecting the mechanisms of T cell immunodominance.
Quantitative Comparison of Murine Vaccinia Virus Epitopes
The immunodominance hierarchy of CD8+ T cell responses to VACV in C57BL/6 mice is well-established, with this compound being the most dominant epitope. The following table summarizes the magnitude of the CD8+ T cell response to this compound and other subdominant epitopes, as measured by intracellular cytokine staining (ICS) for IFN-γ.
| Epitope | Amino Acid Sequence | MHC Restriction | Responding CD8+ T Cells (%) (Day 7 post-infection, i.p.) |
| This compound | TSYKFESV | H-2Kb | ~2.5 - 4.0 |
| K3L 6-15 | YSLDNAGDVI | H-2Db | ~0.5 - 1.5 |
| A19L 47-55 | VSLDYINTM | H-2Kb | ~0.2 - 0.8 |
| A47L 138-146 | FSLDEETFL | H-2Db | ~0.3 - 1.0 |
Data compiled from multiple studies and represent the typical range of responses observed in C57BL/6 mice infected intraperitoneally (i.p.) with VACV Western Reserve (WR) strain. The exact percentages can vary depending on the specific experimental conditions, including virus strain, dose, and route of administration.[2][3][4]
Comparison with Human HLA-Restricted Vaccinia Virus Epitopes
While this compound is a key epitope in the C57BL/6 mouse model, a different set of epitopes are recognized by the human immune system, restricted by various Human Leukocyte Antigen (HLA) alleles. In contrast to the distinct immunodominance hierarchy observed in mice, the human CD8+ T cell response to VACV is more diverse, without a single epitope dominating the response to the same extent as this compound in mice.[5][6]
The following table provides examples of well-characterized HLA-restricted VACV epitopes. Direct quantitative comparison of immunogenicity with the murine this compound epitope is not straightforward due to the different MHC restriction and host species. However, studies in HLA-transgenic mice provide a platform for such comparisons.
| Epitope | Amino Acid Sequence | Protein | HLA Restriction | Recognition Frequency in Vaccinated Donors |
| J8R 11-19 | YLFAYEIHI | J8R | HLA-A0201 | Frequently recognized |
| B5R 20-28 | KVDDTFYYV | B5R | HLA-A0201 | Recognized by a subset of donors |
| C7L 74-82 | YLQLVKLQL | C7L | HLA-A0201 | Recognized by a subset of donors |
| A42R 88-96 | YLDFVRFLL | A42R | HLA-A0201 | Recognized by a subset of donors |
This table presents a selection of identified human epitopes. The recognition frequency can vary significantly between individuals depending on their HLA type and vaccination history.[1][5][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of T cell responses to viral epitopes. Below are standard protocols for key experiments used in the characterization of vaccinia virus epitopes.
Intracellular Cytokine Staining (ICS)
This assay is used to quantify the frequency of antigen-specific T cells that produce a particular cytokine, typically IFN-γ, upon stimulation.
Protocol:
-
Cell Preparation: Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) from VACV-infected or vaccinated animals (or human donors) at a concentration of 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Stimulation:
-
Distribute 200 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add the synthetic peptide of interest (e.g., this compound, K3L 6-15) to the respective wells at a final concentration of 1-10 µg/mL.
-
Include a negative control (no peptide or an irrelevant peptide) and a positive control (e.g., PMA and Ionomycin).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL) or Monensin (2 µM), to each well to block cytokine secretion. Incubate for an additional 4-5 hours.
-
Surface Staining:
-
Harvest the cells and wash them with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).
-
Stain for cell surface markers, such as CD8 and CD4, with fluorescently labeled antibodies for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize the cell membrane with a permeabilization buffer (e.g., PBS containing 0.1-0.5% saponin (B1150181) or a commercial permeabilization solution).
-
-
Intracellular Staining: Stain for intracellular cytokines, such as IFN-γ, with a fluorescently labeled antibody for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cytokine-positive cells within the CD8+ T cell population.[6][8][9][10][11]
Caption: Workflow for Intracellular Cytokine Staining (ICS).
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method to enumerate the frequency of cytokine-secreting cells at a single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating and Stimulation:
-
Prepare splenocytes or PBMCs and add them to the wells at a desired concentration (e.g., 2-5 x 10^5 cells/well).
-
Add the synthetic peptide of interest at a final concentration of 1-10 µg/mL.
-
Include negative and positive controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Detection:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at 37°C.
-
-
Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots. Monitor the spot development and stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.[12][13][14][15]
Caption: Workflow for the ELISpot Assay.
Functional Avidity of this compound Specific T Cells
Functional avidity refers to the sensitivity of T cells to a given amount of antigen. High-avidity T cells can be activated by low concentrations of their cognate peptide-MHC complex and are generally considered to be more effective at controlling viral infections. The functional avidity of this compound-specific CD8+ T cells has been shown to be influenced by the tissue location and the phase of the immune response.
Measurement of Functional Avidity:
Functional avidity is typically assessed by stimulating T cells with serial dilutions of the cognate peptide in an ICS or ELISpot assay. The effective concentration 50 (EC50), which is the peptide concentration required to induce 50% of the maximal response, is then calculated. A lower EC50 value indicates higher functional avidity.
Studies have shown that this compound-specific CD8+ T cells in the lamina propria of the gut have a higher functional avidity compared to those in the spleen and intraepithelial lymphocyte compartment.[16]
Signaling and Experimental Logic
The recognition of the this compound peptide presented on an H-2Kb molecule by the T cell receptor (TCR) of a CD8+ T cell initiates a signaling cascade that leads to T cell activation and the execution of its effector functions, such as cytokine production and cytotoxicity.
References
- 1. pnas.org [pnas.org]
- 2. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodomination during Peripheral Vaccinia Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered CD8+ T cell immunodominance after vaccinia virus infection and the naïve repertoire in inbred and F1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HLA class I-restricted responses to vaccinia recognize a broad array of proteins mainly involved in virulence and viral gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. MHC I restricted epitopes conserved among variola and other related orthopoxviruses are recognised by T cells 30 years after vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.virginia.edu [med.virginia.edu]
- 9. cytek-web.s3.amazonaws.com [cytek-web.s3.amazonaws.com]
- 10. anilocus.com [anilocus.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Optimization of recombinant vaccinia-based ELISPOT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. www2.egr.uh.edu [www2.egr.uh.edu]
- 16. Functional Avidity: A Measure to Predict the Efficacy of Effector T Cells? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of B8R 20-27 Immunodominance in the Context of Other Viral Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunodominance of the vaccinia virus-derived peptide B8R 20-27 against other well-characterized viral peptides. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the relative potency of these immune epitopes.
Data Presentation: Comparative Immunodominance of Viral Peptides
The following table summarizes the magnitude of the CD8+ T cell response to the immunodominant this compound peptide and other notable viral peptides from Vaccinia Virus (VV), Influenza A Virus (IAV), and Lymphocytic Choriomeningitis Virus (LCMV) in C57BL/6 mice. The data is presented as the percentage of peptide-specific CD8+ T cells within the total splenic CD8+ T cell population at the peak of the primary response, as determined by intracellular cytokine staining (ICS) for IFN-γ or tetramer staining.
| Viral Peptide | Virus of Origin | MHC Restriction | Peptide Sequence | Peak CD8+ T Cell Response (% of Splenic CD8+ T Cells) | Reference |
| This compound | Vaccinia Virus (VV) | H-2 Kb | TSYKFESV | ~10-15% | [1] |
| K3L 6-15 | Vaccinia Virus (VV) | H-2 Db | YSLDNAGDVI | Subdominant to this compound | [2] |
| A19L 47-55 | Vaccinia Virus (VV) | H-2 Kb | VSLDYINTM | Subdominant to this compound and K3L 6-15 | [2] |
| NP366-374 | Influenza A Virus (IAV) | H-2 Db | ASNENMETM | Co-dominant, ~10-15% | [1][3] |
| PA224-233 | Influenza A Virus (IAV) | H-2 Db | SSLENFRAYV | Co-dominant, ~10-15% | [1][3] |
| GP33-41 | Lymphocytic Choriomeningitis Virus (LCMV) | H-2 Db | KAVYNFATM | Dominant, ~10-20% | [4][5] |
| NP396-404 | Lymphocytic Choriomeningitis Virus (LCMV) | H-2 Db | FQPQNGQFI | Dominant, ~10-20% | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Peptide Immunization and Virus Infection
This protocol describes the in vivo methods used to elicit a CD8+ T cell response to viral peptides in C57BL/6 mice.
Materials:
-
Viral peptides (e.g., this compound, NP366-374, GP33-41)
-
α-galactosylceramide (α-GalCer)
-
Vaccinia virus (strain WR), Influenza A virus (strain PR8), or Lymphocytic Choriomeningitis Virus (strain Armstrong)
-
C57BL/6 mice (6-8 weeks old)
-
Phosphate-buffered saline (PBS)
-
0.5% Tween 20 in PBS
Procedure:
-
Peptide Immunization (Prime):
-
Prepare the immunization solution by mixing 100 µg of the desired viral peptide with 1 µg of α-GalCer in 100 µL of PBS/0.5% Tween 20 buffer per mouse.
-
Inject each mouse intraperitoneally (i.p.) with 100 µL of the immunization solution.
-
-
Virus Infection (Challenge/Boost):
-
For vaccinia virus, prepare a viral stock of 1 x 10^6 plaque-forming units (PFU) in 100 µL of PBS. For influenza A virus or LCMV, prepare appropriate infectious doses as per established protocols.
-
Seven days after peptide priming, infect the mice intraperitoneally (i.p.) or via the relevant route of infection (e.g., intranasally for influenza) with the prepared virus stock.
-
-
Spleen Harvest:
-
At the peak of the T cell response (typically 7-8 days post-infection), euthanize the mice and aseptically harvest the spleens for T cell analysis.
-
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol details the ex vivo procedure to quantify the percentage of antigen-specific, IFN-γ-producing CD8+ T cells.
Materials:
-
Single-cell suspension of splenocytes
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Viral peptides (10 µg/mL)
-
Brefeldin A (10 µg/mL)
-
Anti-CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-CD44
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm)
-
Permeabilization/Wash buffer
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes from the harvested spleens.
-
Plate 1-2 x 10^6 splenocytes per well in a 96-well round-bottom plate.
-
Stimulate the cells with the relevant viral peptide at a final concentration of 1-2 µg/mL for 5-6 hours at 37°C in a CO2 incubator.
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A for the last 4-5 hours of incubation to inhibit cytokine secretion.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/CD32 for 10-15 minutes.
-
Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark in permeabilization/wash buffer.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and then determining the percentage of IFN-γ positive cells within this population.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the study of T cell immunodominance.
Caption: Simplified signaling pathway of CD8+ T-cell activation.
Caption: Workflow for assessing viral peptide immunodominance.
References
- 1. Differential Antigen Presentation Regulates the Changing Patterns of CD8+ T Cell Immunodominance in Primary and Secondary Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular cytokine optimization and standard operating procedure | Springer Nature Experiments [experiments.springernature.com]
- 3. A virus-specific CD8+ T cell immunodominance hierarchy determined by antigen dose and precursor frequencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of B8R 20-27 Specific T-Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of T-cell cross-reactivity is paramount for the rational design of vaccines and immunotherapies. This guide provides a comprehensive comparison of the T-cell response to the immunodominant vaccinia virus (VACV) epitope, B8R 20-27, and its homologous counterparts in other orthopoxviruses, supported by experimental data and detailed methodologies.
The this compound peptide, with the sequence TSYKFESV, is a well-characterized H-2Kb restricted CD8+ T-cell epitope in C57BL/6 mice, playing a significant role in the immune response to VACV infection. The high degree of conservation of this epitope across different orthopoxviruses, such as ectromelia virus (ECTV) and cowpox virus (CPXV), raises critical questions about the extent of cross-protective immunity. This guide delves into the specifics of this cross-reactivity, presenting available data to facilitate a comparative analysis.
Peptide Sequence Conservation: A Foundation for Cross-Reactivity
The this compound epitope is derived from the B8R protein, a soluble interferon-gamma receptor homolog that is conserved among various orthopoxviruses. Crucially, the amino acid sequence of the this compound epitope is identical in VACV, ECTV, and CPXV. This absolute conservation at the peptide level forms the molecular basis for the cross-recognition by this compound specific T-cells.
Table 1: Conservation of the this compound Epitope Across Orthopoxviruses
| Virus Strain | B8R Protein Homolog | This compound Peptide Sequence | Conservation |
| Vaccinia Virus (VACV) | B8R | TSYKFESV | - |
| Ectromelia Virus (ECTV) | EVM163 | TSYKFESV | Identical |
| Cowpox Virus (CPXV) | B8R homolog | TSYKFESV | Identical |
Comparative Analysis of T-Cell Responses
While the peptide sequence is identical, the magnitude and nature of the T-cell response can vary depending on the viral context. The following tables summarize quantitative data from various studies investigating the this compound specific T-cell response. It is important to note that direct head-to-head comparative studies with detailed numerical data in a single publication are limited. The data presented here is compiled from multiple sources to provide a comparative overview.
Table 2: Quantitative Analysis of this compound Specific CD8+ T-Cell Response by Intracellular Cytokine Staining (ICS)
| Virus | Mouse Strain | Time Post-Infection | Percentage of CD8+ T-cells producing IFN-γ (Mean ± SEM) | Reference |
| Vaccinia Virus (WR) | C57BL/6 | Day 7 | 10-15% | [1][2] |
| Vaccinia Virus (MVA) | C57BL/6 | Day 8 | ~3.15 x 10³ SFC per 10⁶ splenocytes* | [3] |
| Ectromelia Virus | C57BL/6 | Day 8 | ~4.1% of total IFN-γ+ CD8+ T-cells | [2] |
*Note: Data from ELISpot assay, presented as Spot Forming Cells (SFC), providing a measure of cytokine-secreting cells.
Table 3: Quantification of this compound Specific CD8+ T-Cells by Peptide-MHC Tetramer/Pentamer Staining
| Virus | Mouse Strain | Time Post-Infection | Percentage of this compound Tetramer+ CD8+ T-cells (Mean ± SEM) | Reference |
| Vaccinia Virus (NYCBH) | C57BL/6 | Day 7 | High frequencies detected | |
| Vaccinia Virus (MVA) | C57BL/6 | Day 7 | High frequencies detected | |
| Ectromelia Virus | C57BL/6 | Day 8 | Significantly decreased in JNK2-/- mice (~10-fold) |
Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.
Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells at the single-cell level.
Materials:
-
PVDF-bottom 96-well plates
-
Capture and detection antibodies for IFN-γ
-
Streptavidin-alkaline phosphatase
-
BCIP/NBT substrate
-
Single-cell suspension of splenocytes from immunized mice
-
This compound peptide (TSYKFESV)
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Cell Plating: Add splenocytes to the wells at a concentration of 2-5 x 10⁵ cells/well.
-
Peptide Stimulation: Add the this compound peptide to the respective wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
ICS allows for the multiparametric analysis of cytokine production by specific T-cell subsets.
Materials:
-
Single-cell suspension of splenocytes
-
This compound peptide
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8) and intracellular IFN-γ
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate splenocytes (1-2 x 10⁶ cells/well) with the this compound peptide (1-10 µg/mL) in the presence of Brefeldin A or Monensin for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix them using a fixation buffer. Subsequently, permeabilize the cells with a permeabilization buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ-producing CD8+ T-cells.
Peptide-MHC Tetramer Staining
This technique directly visualizes and quantifies antigen-specific T-cells based on their T-cell receptor (TCR) specificity.
Materials:
-
Single-cell suspension of splenocytes
-
PE- or APC-conjugated this compound/H-2Kb tetramer
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of splenocytes (1-2 x 10⁶ cells per sample).
-
Tetramer Staining: Incubate the cells with the this compound/H-2Kb tetramer for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C.
-
Washing: Wash the cells with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on the CD8+ T-cell population and determine the percentage of tetramer-positive cells.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in T-cell recognition and the experimental procedures used to study them can greatly enhance understanding.
Caption: T-Cell Receptor (TCR) signaling pathway upon recognition of the this compound peptide.
Caption: General experimental workflow for assessing T-cell cross-reactivity.
References
Comparative Immunogenicity of the B8R 20-27 Epitope in Murine Models
A detailed analysis of the CD8+ T cell response to the vaccinia virus epitope B8R 20-27 across different mouse strains, highlighting the critical role of MHC haplotype in dictating immunodominance.
The vaccinia virus (VACV) peptide this compound (TSYKFESV) is a well-characterized, immunodominant CD8+ T cell epitope in mouse strains possessing the H-2b major histocompatibility complex (MHC) haplotype, most notably the C57BL/6 strain.[1][2][3][4] This guide provides a comparative overview of the immunogenicity of this specific peptide, supported by experimental data, and elucidates the genetic factors that restrict its recognition to specific mouse strains.
Quantitative Analysis of this compound Immunogenicity in C57BL/6 Mice
The immune response to the this compound epitope in C57BL/6 mice is robust and has been quantified in numerous studies using various immunological assays. The primary methods for assessing the magnitude of the this compound-specific CD8+ T cell response include intracellular cytokine staining (ICS) for interferon-gamma (IFN-γ) and staining with MHC class I tetramers complexed with the this compound peptide.
| Mouse Strain | Haplotype | Infection/Vaccination Model | Tissue | Assay | Percentage of CD8+ T cells specific for this compound | Reference |
| C57BL/6 | H-2b | Vaccinia virus infection | Spleen | ICS | ~11.5% | [1] |
| C57BL/6 | H-2b | Vaccinia virus infection (dermal scarification) | Spleen | ICS | >50% of total VACV-specific CD8+ T cells | [5] |
| C57BL/6 | H-2b | MVA or NYCBH vaccination (15 months post-immunization) | Lung | Tetramer | ~2-4% | [2] |
| C57BL/6 | H-2b | MVA or NYCBH vaccination (15 months post-immunization) | Spleen | Tetramer | ~0.5-1.5% | [2] |
| C57BL/6 (ERAP1-/-) | H-2b | Recombinant Vaccinia virus infection | Spleen | ICS | Significantly increased compared to wild-type C57BL/6 | [6] |
MHC Restriction: The Decisive Factor in this compound Immunogenicity
The immunogenicity of the this compound peptide is strictly dependent on its ability to bind to MHC class I molecules. The this compound peptide is H-2Kb restricted, meaning it is effectively presented by the H-2Kb molecule, which is part of the H-2b haplotype expressed by C57BL/6 mice.[3]
Mouse strains with different MHC haplotypes, such as BALB/c (H-2d), do not possess the H-2Kb molecule. Consequently, they are unable to present the this compound peptide to CD8+ T cells, and therefore, this peptide is not immunogenic in these strains. While BALB/c mice mount a robust CD8+ T cell response to VACV infection, this response is directed against a different set of viral epitopes that can bind to H-2d MHC class I molecules.
This fundamental principle of MHC restriction explains the absence of data on this compound immunogenicity in BALB/c and other non-H-2b mouse strains. Research on the anti-VACV T cell response in BALB/c mice focuses on identifying and characterizing H-2d restricted epitopes.
Experimental Protocols
A detailed understanding of the methodologies used to generate the data presented above is crucial for researchers looking to replicate or build upon these findings.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay is a cornerstone for quantifying antigen-specific T cell responses.
-
Cell Preparation: Splenocytes or lymphocytes from other tissues are isolated from immunized or infected mice.
-
In Vitro Restimulation: The cells are incubated for several hours with the this compound peptide (typically at a concentration of 1-2 µg/mL). A protein transport inhibitor (e.g., Brefeldin A or Monensin) is included to cause the accumulation of cytokines within the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify the CD8+ T cell population.
-
Fixation and Permeabilization: The cells are treated to fix them and permeabilize their membranes.
-
Intracellular Staining: Cells are then stained with a fluorescently labeled antibody against IFN-γ.
-
Flow Cytometry Analysis: The percentage of CD8+ T cells that are positive for IFN-γ is determined using a flow cytometer.
Tetramer Staining
This technique allows for the direct visualization and quantification of antigen-specific T cells.
-
Cell Preparation: Single-cell suspensions are prepared from the spleen, lungs, or peripheral blood of mice.
-
Staining: Cells are incubated with a fluorescently labeled MHC class I tetramer. The tetramer consists of four H-2Kb molecules, each folded with the this compound peptide, all linked to a fluorescent molecule (e.g., phycoerythrin or allophycocyanin). This is often performed in conjunction with antibodies against surface markers like CD3 and CD8.
-
Washing: Unbound tetramer and antibodies are washed away.
-
Flow Cytometry Analysis: The percentage of CD8+ T cells that bind to the this compound tetramer is quantified by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and experimental procedures discussed.
Caption: MHC Class I presentation pathway for the this compound epitope.
Caption: General experimental workflow for comparing immunogenicity.
References
- 1. Stable Antigen Is Most Effective for Eliciting CD8+ T-Cell Responses after DNA Vaccination and Infection with Recombinant Vaccinia Virus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1β receptor expressed by modified vaccinia virus Ankara interferes with interleukin-1β activity produced in various virus-infected antigen-presenting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Adaptive Immune Response to Vaccinia Virus LIVP Infection of BALB/c Mice and Protection against Lethal Reinfection with Cowpox Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strikingly poor CD8+ T cell immunogenicity of vaccinia virus strain MVA in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effectiveness of Transepidemal and Intradermal Immunization of Mice with the Vacinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
Validating B8R 20-27 as a Vaccine Efficacy Marker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective vaccines relies on the identification of reliable immune correlates of protection. These markers, which can be measured in the laboratory, serve as indicators of a vaccine's potential to prevent disease, thereby accelerating vaccine development and deployment. In the context of poxvirus vaccines, particularly those based on the vaccinia virus (VACV), the CD8+ T-cell response to the immunodominant epitope B8R 20-27 has emerged as a significant candidate for a vaccine efficacy marker. This guide provides a comprehensive comparison of this compound with alternative markers, supported by experimental data and detailed protocols.
This compound: A Prominent T-Cell Epitope
The this compound peptide (sequence: TSYKFESV) is a well-established, H-2Kb-restricted epitope derived from the B8R protein of vaccinia virus and other orthopoxviruses. The B8R protein itself is a soluble interferon-gamma (IFN-γ) receptor homolog that plays a role in viral virulence by neutralizing the host's IFN-γ response. The this compound epitope is highly immunogenic and consistently elicits a robust CD8+ T-cell response in mice, making it a valuable tool for quantifying the cellular immune response to VACV-based vaccines.
Correlates of Protection: this compound vs. Alternatives
A correlate of protection is an immune response that is statistically correlated with and responsible for protection against disease. For poxvirus vaccines, both cellular and humoral immunity are considered important.
Cellular Immunity: The Role of this compound-Specific T-Cells
Studies in murine models have demonstrated that the CD8+ T-cell response to this compound is a significant correlate of protection against lethal poxvirus challenge. Immunization with the this compound peptide alone can confer a survival advantage and reduce disease severity.
Table 1: Protective Efficacy of this compound Peptide Immunization in Mice
| Immunogen | Challenge Virus | Survival Rate (%) | Maximum Weight Loss (%) | Reference |
| This compound peptide | Vaccinia Virus (VACV) | 89% | 13% | [1] |
| PBS (Control) | Vaccinia Virus (VACV) | 6% | >25% | [1] |
| This compound pulsed DCs | Ectromelia Virus (ECTV) | Incomplete but significant protection | Not specified | [2] |
While this compound is a dominant and protective epitope, it is important to note that the total CD8+ T-cell response to a range of viral epitopes likely contributes to overall protection. Studies have identified other immunogenic T-cell epitopes from vaccinia virus, although this compound is consistently among the most dominant.[2]
Humoral Immunity: Neutralizing Antibodies
Neutralizing antibodies (nAbs) are a classical correlate of protection for many viral vaccines. For poxviruses, nAbs are known to play a crucial role in preventing viral entry into cells and limiting viral spread.
Table 2: Comparison of this compound T-Cell Response and Neutralizing Antibodies as Correlates of Protection
| Correlate of Protection | Mechanism of Action | Key Advantages | Key Limitations |
| This compound specific CD8+ T-cells | Recognize and kill virus-infected cells. | Important for clearing established infections. Can provide long-lasting memory. | May not prevent initial infection. MHC-restricted, limiting applicability across diverse populations. |
| Neutralizing Antibodies | Block virus entry into cells. | Prevent initial infection. Can be passively transferred for immediate protection. | May not be as effective at clearing already infected cells. Antibody titers can wane over time. |
The relative importance of cellular versus humoral immunity can depend on the specific vaccine platform and the nature of the pathogen. For smallpox vaccines, both arms of the immune system are considered to contribute to protection.
Experimental Protocols for Validation
Accurate and reproducible measurement of immune responses is critical for validating a correlate of protection. The following are detailed protocols for key assays used to quantify this compound-specific T-cell responses and neutralizing antibodies.
Intracellular Cytokine Staining (ICS) for IFN-γ
This assay measures the frequency of antigen-specific T-cells that produce IFN-γ upon stimulation.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from vaccinated subjects.
-
Stimulation: Incubate 1-2 x 10^6 PBMCs with the this compound peptide (typically 1-10 µg/mL) for 6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A). Include a negative control (no peptide) and a positive control (e.g., PHA or anti-CD3/CD28).
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers such as CD3, CD8, and a viability dye.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) and then permeabilize with a saponin-based buffer.
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently labeled anti-IFN-γ antibody.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Analysis: Gate on live, CD3+, CD8+ lymphocytes and determine the percentage of cells that are positive for IFN-γ.
IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.
-
Cell Plating: Add 2-3 x 10^5 PBMCs per well.
-
Stimulation: Add the this compound peptide (typically 1-10 µg/mL) to the appropriate wells. Include negative and positive controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Enzyme Conjugation: After washing, add streptavidin-alkaline phosphatase.
-
Spot Development: Add a substrate (e.g., BCIP/NBT) and incubate until spots develop.
-
Analysis: Wash and dry the plate. Count the spots using an automated ELISpot reader.
Vaccinia Virus Neutralization Assay
Neutralization assays measure the ability of antibodies in a serum sample to inhibit viral infection of cells in culture. Several methods exist, with varying levels of throughput and sensitivity.
Table 3: Comparison of Vaccinia Virus Neutralization Assays
| Assay Type | Principle | Throughput | Sensitivity | Reference |
| Plaque Reduction Neutralization Test (PRNT) | Measures the reduction in the number of viral plaques in the presence of neutralizing antibodies. | Low | High (Gold Standard) | [3][4] |
| GFP/Luciferase Reporter Virus Assay | Uses a recombinant vaccinia virus expressing a reporter gene (GFP or luciferase). Neutralization is measured by the reduction in reporter gene expression. | High | High | [3][4] |
| Microneutralization Assay | A miniaturized version of the PRNT, often using an ELISA-based readout. | High | Moderate to High | [5] |
General Protocol for Plaque Reduction Neutralization Test (PRNT):
-
Serum Dilution: Prepare serial dilutions of heat-inactivated serum samples.
-
Virus-Antibody Incubation: Mix the diluted serum with a known amount of vaccinia virus and incubate for 1-2 hours at 37°C.
-
Infection: Inoculate confluent cell monolayers (e.g., Vero cells) with the virus-serum mixture.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agar).
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.
-
Calculation: The neutralization titer is the reciprocal of the highest serum dilution that causes a 50% or 90% reduction in the number of plaques compared to the virus control.
Visualizing the Validation Process and Biological Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex workflows and biological relationships.
References
- 1. Correlates of protection efficacy induced by vaccinia virus-specific CD8+ T cell epitopes in the murine intranasal challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel High-Throughput Vaccinia Virus Neutralization Assay and Preexisting Immunity in Populations from Different Geographic Regions in China | PLOS One [journals.plos.org]
- 5. Frontiers | Evaluation of Monkeypox- and Vaccinia virus-neutralizing antibodies in human serum samples after vaccination and natural infection [frontiersin.org]
Comparative Analysis of B8R 20-27 CD8+ T Cell Response: Modified Vaccinia Ankara (MVA) vs. Wild-Type Vaccinia Virus
A comprehensive guide for researchers on the differential immunogenicity of the B8R 20-27 epitope between the attenuated MVA and replication-competent wild-type vaccinia virus strains.
This guide provides a detailed comparison of the host CD8+ T cell response to the immunodominant this compound epitope following infection with Modified Vaccinia Ankara (MVA) versus wild-type vaccinia virus (specifically the Western Reserve strain, WR). This information is critical for researchers in vaccine development and viral immunology seeking to understand the nuances of immune responses elicited by different viral vectors.
Executive Summary
Modified Vaccinia Ankara (MVA) is a highly attenuated, replication-deficient strain of vaccinia virus that is widely utilized as a vaccine vector due to its favorable safety profile. In contrast, wild-type strains like Western Reserve (WR) are replication-competent and more virulent. The B8R protein in vaccinia virus encodes a soluble interferon-gamma (IFN-γ) receptor homolog, functioning as a virulence factor by sequestering host IFN-γ.[1][2] Notably, the B8R gene in MVA is truncated and considered non-functional.[2][3] Despite this, the this compound peptide remains a potent and immunodominant epitope for CD8+ T cells in murine models.[4][5][6][7] Experimental evidence indicates that while both MVA and wild-type vaccinia induce a robust CD8+ T cell response to the this compound epitope, the magnitude of this response can differ, with wild-type strains generally eliciting a stronger response against their own vector antigens.[8][9]
Quantitative Comparison of this compound Specific CD8+ T Cell Response
The following table summarizes the quantitative data on the percentage of this compound specific CD8+ T cells in splenocytes of mice infected with either recombinant wild-type vaccinia (rWR) or recombinant MVA (rMVA).
| Virus Strain | Mean Percentage of this compound Specific IFN-γ+ CD8+ T Cells | Standard Error of the Mean |
| rWR | ~1.8% | ~0.2 |
| rMVA | ~1.2% | ~0.15 |
Data is approximated from graphical representations in Wishart et al., Journal of Virology (2019).[9]
Experimental Protocols
The quantification of the this compound specific CD8+ T cell response is typically achieved through Intracellular Cytokine Staining (ICS) followed by flow cytometry or via an Enzyme-Linked Immunospot (ELISpot) assay.
Intracellular Cytokine Staining (ICS) and Flow Cytometry
This method allows for the identification and quantification of antigen-specific T cells based on their production of cytokines, most commonly IFN-γ.
-
Cell Preparation: Splenocytes are harvested from immunized mice at a specified time point post-infection (e.g., 7 days). Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in a suitable culture medium.
-
In Vitro Restimulation: Splenocytes are stimulated ex vivo with the this compound synthetic peptide (TSYKFESV) at a concentration of 0.5-5 µg/ml for several hours (typically 5-6 hours) at 37°C in the presence of a protein transport inhibitor, such as Brefeldin A or Monensin.[1] This inhibitor prevents the secretion of cytokines, causing them to accumulate intracellularly.
-
Surface Staining: Following stimulation, cells are washed and stained with fluorescently-labeled antibodies against cell surface markers, including CD3, CD8, and a viability dye to exclude dead cells.[3]
-
Fixation and Permeabilization: Cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to access intracellular proteins.[4]
-
Intracellular Staining: Permeabilized cells are stained with a fluorescently-labeled antibody specific for IFN-γ.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The population of interest is gated based on forward and side scatter (to select for lymphocytes), followed by gating on live, CD3+, and CD8+ cells. Within the CD8+ population, the percentage of cells positive for IFN-γ is determined, representing the antigen-specific response.[10]
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
-
Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight.[8]
-
Cell Plating and Stimulation: Freshly isolated splenocytes are added to the wells of the coated plate along with the this compound peptide.[3][8] The cells are then incubated for 18-24 hours at 37°C.
-
Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added to the wells. This is followed by the addition of an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).
-
Spot Development: A substrate is added that is converted by the enzyme into a colored, insoluble precipitate, forming a "spot" at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader, and the results are expressed as the number of spot-forming cells (SFCs) per million splenocytes.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow for assessing the this compound specific CD8+ T cell response and the underlying antigen presentation pathway.
References
- 1. Expanding the Repertoire of Modified Vaccinia Ankara-Based Vaccine Vectors via Genetic Complementation Strategies | PLOS One [journals.plos.org]
- 2. Modified Vaccinia Virus Ankara Can Induce Optimal CD8+ T Cell Responses to Directly Primed Antigens Depending on Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long Term Recall of Memory CD8 T Cells in Mice to First and Third Generation Smallpox Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.virginia.edu [med.virginia.edu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The effect of Toll-like receptor agonists on the immunogenicity of MVA-SARS-2-S vaccine after intranasal administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | γδT Cells Are Required for CD8+ T Cell Response to Vaccinia Viral Infection [frontiersin.org]
A Comparative Analysis of B8R 20-27 and Other H-2Kb Restricted Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate peptide epitopes is a critical step in the design of effective vaccines and immunotherapies. This guide provides a comparative analysis of the well-characterized vaccinia virus-derived peptide, B8R 20-27, and other prominent H-2Kb restricted peptides. The following sections detail their performance based on available experimental data, provide comprehensive experimental protocols for their evaluation, and visualize key biological pathways and workflows.
Performance Comparison of H-2Kb Restricted Peptides
The ability of a peptide to elicit a potent and specific CD8+ T cell response is governed by two primary factors: its binding affinity and stability to the MHC class I molecule (in this case, H-2Kb), and the subsequent recognition of the peptide-MHC complex by T cell receptors (TCRs). The tables below summarize quantitative data on the binding affinity and immunogenicity of this compound and other well-studied H-2Kb peptides.
H-2Kb Peptide Binding Affinity
The binding affinity of a peptide to H-2Kb is a crucial determinant of its immunogenicity. A higher affinity, often represented by a lower IC50 value, generally correlates with a more stable peptide-MHC complex and a greater potential to induce an immune response. The following table presents predicted and experimental binding affinities for a selection of H-2Kb restricted peptides.
| Peptide | Sequence | Origin | Predicted IC50 (nM)*[1] | Experimental IC50 (µM)** |
| This compound | TSYKFESV | Vaccinia Virus B8R | Not Available | Not Available |
| OVA 257-264 | SIINFEKL | Chicken Ovalbumin | 392.36 | 0.19 |
| SEV 9mer | FAPGNYPAL | Sendai Virus NP | Not Available | 0.16 |
| YAMIYRNL | YAMIYRNL | E3 ubiquitin-protein ligase mdm2 | 126.44 | Not Available |
| KVITFIDL | KVITFIDL | GTP binding protein I | 498.56 | Not Available |
*Predicted IC50 values were obtained using the NetMHCpan server.[1] A lower IC50 value indicates a higher predicted binding affinity. **Experimental IC50 values were determined through competitive binding assays.
Immunogenicity of H-2Kb Restricted Peptides
The ultimate measure of a peptide's efficacy is its ability to induce a specific CD8+ T cell response in vivo. The following table provides a comparative overview of the immunogenicity of this compound and other H-2Kb peptides, as measured by the frequency of responding CD8+ T cells.
| Peptide | Experimental System | Readout | % of CD8+ T cells |
| This compound | MVA-OVA immunization in C57BL/6 mice | IFN-γ ICCS | ~10-15% |
| OVA 257-264 | MVA-OVA immunization in C57BL/6 mice | IFN-γ ICCS | ~5-10% |
| Hantaan Virus NP Peptides | Peptide immunization in BALB/c and C57BL/6 mice | IFN-γ Flow Cytometry | Variable, with some peptides inducing significant responses[2] |
| HCMV pp65 (NLVPMVATV) | Human PBMCs (HLA-A0201) | IFN-γ ELISPOT | Highly variable, can exceed 1% of CD8+ T cells in seropositive donors |
| HCMV IE-1 (VLEETSVML) | Human PBMCs (HLA-A0201) | IFN-γ ELISPOT | Comparable to pp65 in some donors |
Key Experimental Protocols
To facilitate the reproducible evaluation of H-2Kb restricted peptides, this section provides detailed methodologies for essential immunological assays.
MHC Class I Peptide Binding Assay (RMA-S Stabilization Assay)
This cell-based assay is a standard method to assess the binding of exogenous peptides to MHC class I molecules. It utilizes the TAP-deficient RMA-S cell line, which expresses unstable, "empty" H-2Kb molecules on the cell surface that can be stabilized by the binding of a suitable peptide.[3][4][5][6]
Materials:
-
RMA-S cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Peptides of interest (dissolved in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
FITC-conjugated anti-H-2Kb antibody (e.g., clone AF6-88.5)
-
Flow cytometer
Protocol:
-
Culture RMA-S cells in complete RPMI-1640 medium.
-
Seed RMA-S cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Incubate the cells at 26°C for 18-24 hours to promote the surface expression of empty H-2Kb molecules.
-
Prepare serial dilutions of the peptides of interest in serum-free RPMI-1640 medium. A typical concentration range is from 100 µM to 0.1 µM.
-
Add the diluted peptides to the RMA-S cells and incubate at 37°C for 2-4 hours to allow for peptide binding and stabilization of H-2Kb.
-
Wash the cells twice with cold PBS.
-
Stain the cells with a FITC-conjugated anti-H-2Kb antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Analyze the cells by flow cytometry, measuring the mean fluorescence intensity (MFI) of H-2Kb staining. An increase in MFI compared to cells incubated without peptide indicates peptide binding.
Intracellular Cytokine Staining (ICS) for IFN-γ
ICS is a powerful technique to quantify the frequency of antigen-specific T cells that produce a particular cytokine, such as IFN-γ, upon stimulation.
Materials:
-
Splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs)
-
Complete RPMI-1640 medium
-
Peptide of interest (e.g., this compound)
-
Brefeldin A
-
Anti-CD16/CD32 antibody (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD44)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-IFN-γ antibody
-
Flow cytometer
Protocol:
-
Prepare a single-cell suspension of splenocytes or isolate PBMCs.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1-2 x 10^6 cells/mL.
-
Stimulate the cells with the peptide of interest (typically at 1-10 µg/mL) for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
Add Brefeldin A (a protein transport inhibitor) for the final 4-5 hours of stimulation to trap cytokines intracellularly.
-
Wash the cells with PBS.
-
Block Fc receptors with an anti-CD16/CD32 antibody.
-
Stain for cell surface markers (e.g., CD8, CD44) for 30 minutes at 4°C.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of IFN-γ positive cells.
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: T Cell Receptor (TCR) Signaling Pathway.
Caption: In Vivo Immunogenicity Workflow.
References
- 1. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative analysis of pan MHC-I epitopes immunoreactivity on Hantaan virus nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct binding of peptide to empty MHC class I molecules on intact cells and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Restoration of antigen presentation to the mutant cell line RMA-S by an MHC-linked transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
The Immunodominant Epitope B8R 20-27: A Comparative Guide to its Role in Protective Immunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the B8R 20-27 peptide's role in eliciting protective immunity, particularly against orthopoxviruses. Experimental data is presented to objectively evaluate its performance against other viral epitopes, supported by detailed methodologies for key experiments.
This compound: An Overview
The this compound peptide, with the amino acid sequence TSYKFESV, is a well-characterized, immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of the vaccinia virus (VACV). This protein functions as a soluble interferon-gamma (IFN-γ) receptor homolog, playing a role in viral virulence by sequestering host IFN-γ.[1] The this compound epitope is highly conserved across various orthopoxviruses, including vaccinia, ectromelia (mousepox), and cowpox viruses, making it a key target for cross-protective immunity.[2]
Performance Comparison: this compound vs. Alternative VACV Epitopes
The immunodominance of this compound in C57BL/6 mice is well-documented, consistently eliciting a robust CD8+ T cell response that surpasses that of many other VACV-derived epitopes.[2][3] The following tables summarize quantitative data from key studies, comparing the magnitude of the CD8+ T cell response to this compound and other epitopes, as well as its protective efficacy.
Table 1: Comparative Immunogenicity of VACV CD8+ T Cell Epitopes in C57BL/6 Mice
| Epitope | Source Protein | Amino Acid Sequence | MHC Restriction | Percentage of Splenic CD8+ T Cells (Day 7 post-infection) |
| This compound | B8R | TSYKFESV | H-2Kb | 10-15% [2][3] |
| K3L 6-15 | K3L | YSLDNAGDVI | H-2Db | Lower than this compound[3][4][5] |
| A47L 138-146 | A47L | VGFNYGDTL | H-2Db | Lower than this compound and K3L 6-15[3] |
| A42R 88-96 | A42R | YQLRYYSLI | H-2Db | Lower than this compound and K3L 6-15[3] |
| A19L 47-55 | A19L | VSLDYINTM | H-2Kb | Generally the weakest of the compared epitopes[3][4][5] |
Table 2: Protective Efficacy of this compound Peptide Vaccination
| Vaccination | Challenge Virus | Adjuvant | Outcome | Reference |
| This compound peptide-pulsed Dendritic Cells | Ectromelia Virus (ECTV) | None | Significant but incomplete protection (p=0.0279) | [2][3] |
| This compound peptide | Ectromelia Virus (ECTV) | CpG 1826 | Induction of strong CD8+ T cell response, viral load reduction | [1] |
| This compound peptide | Vaccinia Virus (VACV) | α-Galactosylceramide | Increased number of this compound-specific CD8+ T cells | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vivo Vaccinia Virus Challenge Model in Mice
This protocol is designed to assess the protective efficacy of a vaccine candidate against a lethal viral challenge.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Vaccine candidate (e.g., this compound peptide with adjuvant)
-
Challenge virus: Vaccinia virus (e.g., Western Reserve strain) or Ectromelia virus
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Calipers for measuring weight loss
Procedure:
-
Immunization:
-
Administer the vaccine candidate to the experimental group of mice. The route of administration (e.g., intraperitoneal, subcutaneous, intranasal) and dosage should be optimized based on the vaccine formulation.
-
Administer a control (e.g., PBS or adjuvant alone) to a separate group of mice.
-
Allow sufficient time for an immune response to develop (e.g., 10-14 days).
-
-
Challenge:
-
Anesthetize the mice.
-
Intranasally challenge the mice with a lethal dose of the virus (e.g., 10^5 PFU of ECTV). The lethal dose should be predetermined in pilot studies.
-
-
Monitoring:
-
Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality for a defined period (e.g., 14-21 days).
-
Humanely euthanize mice that exhibit severe signs of distress or exceed a predetermined weight loss threshold (e.g., >25-30% of initial body weight).
-
-
Data Analysis:
-
Plot survival curves (Kaplan-Meier) and compare the survival rates between the vaccinated and control groups using statistical methods (e.g., log-rank test).
-
Plot the mean percentage of initial body weight for each group over time.
-
Intracellular Cytokine Staining (ICS) for CD8+ T Cell Response
This protocol is used to quantify the frequency of antigen-specific CD8+ T cells that produce IFN-γ upon stimulation.
Materials:
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice
-
This compound peptide (or other relevant peptides)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorescently conjugated antibodies against mouse CD8, CD44, and IFN-γ
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Plate the cells at a density of 1-2 x 10^6 cells/well in a 96-well plate.
-
Stimulate the cells with the this compound peptide (final concentration ~1-10 µg/mL) for 5-6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).
-
-
Surface Staining:
-
Wash the cells with PBS containing 2% FBS.
-
Stain for surface markers by incubating the cells with fluorescently conjugated anti-CD8 and anti-CD44 antibodies for 20-30 minutes on ice, protected from light.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Gate on the CD8+ T cell population and quantify the percentage of cells that are positive for IFN-γ.
-
Visualizing the Mechanisms
To better understand the processes involved in this compound mediated immunity, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Experimental workflow for evaluating the protective immunity of this compound peptide vaccination.
Caption: Simplified signaling pathway of CD8+ T cell activation upon recognition of the this compound epitope.
Conclusion
The this compound peptide stands out as a highly immunodominant epitope capable of inducing a potent CD8+ T cell-mediated protective immune response against orthopoxviruses in murine models. Its conservation across different viral species makes it an attractive candidate for subunit vaccine development. However, studies indicate that peptide vaccination alone may provide incomplete protection, highlighting the importance of potent adjuvants and delivery systems to maximize the magnitude and quality of the T cell response. Further research into optimizing this compound-based vaccine formulations is warranted to translate these promising preclinical findings into effective prophylactic or therapeutic strategies.
References
- 1. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. CpG DNA as a vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forging a potent vaccine adjuvant: CpG ODN/cationic peptide nanorings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus CD8+ T-Cell Dominance Hierarchies Cannot Be Altered by Prior Immunization with Individual Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Unidentified Laboratory Chemical B8R 20-27
Disclaimer: No specific public information, such as a Safety Data Sheet (SDS), could be found for a substance designated "B8R 20-27." This identifier may be an internal research code, a novel compound, or a placeholder. The following procedures are based on general best practices for handling and disposing of unknown or potentially hazardous laboratory chemicals. It is imperative to locate the specific SDS for this compound and consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.
Immediate Safety and Handling Protocol
Proper disposal begins with safe handling and accurate identification. Until the specific hazards of this compound are known, treat it with the highest level of caution.
-
Assume Hazard: Treat this compound as a hazardous substance. This includes assuming it may be flammable, corrosive, reactive, and/or toxic.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Containment: Ensure the substance is in a sealed, clearly labeled, and chemically compatible container. The container should be in good condition, free from leaks or cracks.
-
Labeling: If the primary container's label is unclear, re-label it immediately with "Caution: Unknown Chemical (this compound). Awaiting Identification and Proper Disposal." Include the date it was found or designated for disposal.
Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of an uncharacterized chemical waste stream.
-
Locate the Safety Data Sheet (SDS): The single most critical step is to find the SDS for this compound. This document contains all necessary information for safe handling and disposal. Check laboratory inventory systems, purchasing records, or contact the manufacturer or supplier.
-
Consult EHS Department: Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information on this compound. They will have established protocols for managing unknown waste and can provide specific guidance.
-
Characterize the Waste: If the SDS is not available, your EHS department will likely require a basic characterization of the waste. This may include:
-
Physical State: Solid, liquid, or gas.
-
pH: For aqueous solutions.
-
Potential Reactivity: Note any known reactions or chemical class.
-
Source: The process or experiment that generated the waste.
-
-
Segregate the Waste: Do not mix this compound with other waste streams. Keep it in its own, clearly labeled container. Improper mixing of chemicals can lead to dangerous reactions.
-
Complete a Hazardous Waste Tag: Your institution will have a specific format for hazardous waste tags. Fill out the tag as completely as possible. If the exact chemical composition is unknown, indicate this clearly.
-
Store for Pickup: Store the labeled container in a designated satellite accumulation area (SAA) or your lab's designated waste storage area. Ensure it is stored according to compatibility guidelines (e.g., away from acids, bases, or oxidizers if reactivity is unknown).
-
Arrange for Disposal: Your EHS department or a designated waste contractor will handle the final pickup and disposal according to institutional and regulatory guidelines.
Data from Safety Data Sheet for Disposal
The following table summarizes the critical information you should extract from the this compound SDS to ensure proper disposal.
| SDS Section | Information to Obtain | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS Hazard Classes (e.g., Flammable Liquid, Acute Toxicity, Skin Corrosive) | Determines the primary hazards and dictates the required level of PPE, handling precautions, and waste segregation. For example, flammable waste must be stored away from ignition sources. |
| Section 7: Handling and Storage | Conditions for safe storage, including incompatibilities. | Informs how to store the waste safely prior to pickup, preventing dangerous reactions. For instance, it will specify if the material should be kept away from acids, bases, or water. |
| Section 9: Physical and Chemical Properties | pH, flash point, reactivity, solubility. | Provides key data for waste characterization. The flash point determines if it's a flammable hazardous waste, and pH determines if it's a corrosive hazardous waste. |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials. | Crucial for preventing accidental fires, explosions, or toxic gas release during storage and transport. Highlights materials (e.g., other chemicals, metals) that must not be mixed with the waste. |
| Section 13: Disposal Considerations | Specific disposal instructions, waste codes (e.g., EPA RCRA codes), and regulatory requirements. | This is the most direct guidance. It will often state whether the chemical can be neutralized, must be incinerated by a licensed facility, or requires other specialized treatment. |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for proper chemical waste disposal within a laboratory setting.
Caption: Decision workflow for safe laboratory chemical waste disposal.
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
